molecular formula C15H17N5O B6484191 N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2640903-84-8

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6484191
CAS No.: 2640903-84-8
M. Wt: 283.33 g/mol
InChI Key: PRHHJSBXPYXKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is 283.14331018 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-21-8-7-20-11-19-13-14(17-10-18-15(13)20)16-9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHJSBXPYXKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural Determinants of the LNP Core: A Guide to mRNA Delivery Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The Structural Determinants of the Lipid Nanoparticle (LNP) Core Content Type: In-Depth Technical Whitepaper Audience: Drug Development Professionals, Formulation Scientists, and Structural Biologists

Executive Summary

In the realm of genetic medicine, the "core" of a lipid nanoparticle (LNP) is not merely a passive cargo hold; it is a dynamic, self-assembling machine.[1] Unlike traditional liposomes, which entrap aqueous cargo within a bilayer, state-of-the-art mRNA-LNPs possess a solid or semi-solid core structure defined by the electrostatic complexation of ionizable cationic lipids and anionic nucleic acids.

This guide moves beyond basic formulation recipes to explore the structural physics of the LNP core.[2][3] We will dissect the Inverse Hexagonal (


)  phase transitions that drive endosomal escape, the "Bleb" vs. "Core-Shell" morphological debate, and the rigorous characterization protocols required to validate these critical quality attributes (CQAs).

The Architecture of the Core: Beyond the Bilayer

To engineer potent LNPs, one must abandon the "aqueous core" model of traditional liposomes. The core of a clinically viable LNP (e.g., Comirnaty® or Onpattro®) is a hydrophobic, electron-dense matrix.

The Electrostatic Nucleation Event

The core forms through a kinetically controlled precipitation. When an ethanolic lipid phase (containing ionizable lipids, DSPC, Cholesterol, PEG-lipids) hits an acidic aqueous phase (containing mRNA), the ionizable lipids (pKa ~6.0–6.5) become protonated.

  • Mechanism: The positive charge on the tertiary amine of the lipid interacts with the negative phosphate backbone of the mRNA.

  • Result: This collapses the mRNA into a hydrophobic nanoparticle core, expelling water. This is not encapsulation; it is complexation .

The "Bleb" vs. "Spherical" Morphology

Recent Cryo-EM and Small-Angle X-ray Scattering (SAXS) studies have revealed two distinct core morphologies, often dictated by the N/P ratio (Nitrogen-to-Phosphate ratio):

  • The Multilamellar/Onion Structure: Often seen in empty LNPs or poor formulations.

  • The Nanostructured Core (The Goal): An amorphous, electron-dense core containing the mRNA-lipid complex, surrounded by a lipid monolayer.

  • The "Bleb" Structure: A hybrid morphology where an mRNA-rich core is attached to a lipid-rich, mRNA-free vesicle. This is often a sign of inefficient mixing or phase separation.

The Critical Role of the Inverse Hexagonal Phase ( )

The "magic" of the LNP core lies in its polymorphism.

  • At pH 7.4 (Circulation): The core lipids are neutral and cylindrical, maintaining a stable bilayer-like or amorphous packing.

  • At pH 5.0 (Endosome): The lipids protonate, increasing the cross-sectional area of the headgroup. However, helper lipids like DOPE (dioleoylphosphatidylethanolamine) induce a "cone" shape geometry.

  • Consequence: This geometry favors the formation of the Inverse Hexagonal (

    
    )  phase. This non-bilayer phase is fusogenic—it disrupts the endosomal membrane, allowing the mRNA to escape into the cytosol.[4][5]
    

Visualization: LNP Formation Logic

The following diagram illustrates the microfluidic assembly process, highlighting the critical transition from chaotic mixing to ordered self-assembly.

LNP_Formation Lipids Ethanolic Phase (Ionizable Lipid, DSPC, Chol, PEG) Mixing Microfluidic Mixing (Re < 100, Chaotic Advection) Lipids->Mixing mRNA Aqueous Phase (mRNA in Acetate Buffer pH 4.0) mRNA->Mixing Nucleation Electrostatic Nucleation (Lipid Protonation + mRNA Binding) Mixing->Nucleation < 2 ms Growth Particle Growth (Fusion of precursors) Nucleation->Growth Stabilization PEG-Lipid Surface Segregation (Arrests growth) Growth->Stabilization Dialysis Dialysis/TFF (pH 7.4) (Core Neutralization) Stabilization->Dialysis FinalLNP Mature LNP (Solid Core, ~80nm) Dialysis->FinalLNP

Caption: Kinetic pathway of LNP assembly via microfluidic mixing. Rapid mixing (<10ms) is required to trap the core structure before large aggregates form.

Critical Quality Attributes (CQAs) of the Core

As a scientist, you must quantify the core's properties. The following parameters are non-negotiable for a clinical-grade LNP.

CQATarget RangeScientific Rationale
Particle Size (Z-Avg) 60 – 100 nmParticles >150 nm are cleared by the RES (spleen/liver filtration). Particles <50 nm have low payload capacity.
Polydispersity (PDI) < 0.20Indicates a monodisperse population.[6] High PDI (>0.3) implies aggregates or "bleb" structures, leading to variable translation rates.
Apparent pKa 6.2 – 6.8Crucial. If pKa > 7.0, the LNP is positive in blood (toxicity). If pKa < 6.0, it won't protonate in the endosome (no escape).
Encapsulation Efficiency > 90%Low EE indicates the core did not nucleate correctly, leaving naked mRNA vulnerable to RNases.
Core Morphology Solid/AmorphousVerified by Cryo-EM.[7] Absence of multilamellar vesicles indicates successful ionizable lipid-mRNA complexation.

Experimental Protocols: Synthesis & Characterization

Protocol A: Microfluidic Synthesis (The "Bottom-Up" Approach)

Context: This protocol ensures the kinetic trapping of the core components.

  • Preparation: Dissolve lipids (Ionizable:DSPC:Chol:PEG) in Ethanol at molar ratios of 50:10:38.5:1.5. Dissolve mRNA in 50mM Sodium Acetate (pH 4.0).

  • Mixing: Use a staggered herringbone mixer (e.g., NanoAssemblr).

    • Flow Rate Ratio (FRR): Set to 3:1 (Aqueous:Ethanol). This high water content forces rapid lipid polarity change.

    • Total Flow Rate (TFR): 12 mL/min. High velocity ensures turbulent-like mixing in laminar channels.

  • Stabilization: Immediately dilute the output 1:1 with PBS to quench ethanol concentration.

  • Dialysis: Buffer exchange into PBS (pH 7.4) using 100 kD MWCO cassettes. Note: This step neutralizes the core, locking the lipid-mRNA complex into a hydrophobic state.

Protocol B: Cryo-Electron Microscopy (Visualizing the Core)

Context: Standard TEM destroys LNPs. Cryo-EM is the only way to see the native hydrated core.

  • Grid Prep: Use Quantifoil R 2/2 copper grids. Glow discharge for 30s at 15mA to render hydrophilic.

  • Vitrification: Apply 3 µL of LNP solution (conc. > 2 mg/mL lipid).

  • Blotting: Using a Vitrobot (Mark IV), blot for 3.0 seconds at Force 0. Crucial: Humidity must be 100% to prevent evaporation-induced osmotic changes to the core.

  • Plunging: Plunge immediately into liquid ethane (-180°C).

  • Imaging: Image at 200kV. Look for "electron-dense" solid cores vs. "water-filled" liposomes.

Biological Logic: The Endosomal Escape Pathway[8]

The core's structure dictates its biological fate. The LNP mimics Low-Density Lipoprotein (LDL) to hijack endogenous transport pathways.

  • ApoE Adsorption: Upon injection, the neutral PEG-shell sheds, and Apolipoprotein E (ApoE) adsorbs to the LNP surface.

  • Receptor Uptake: Hepatocytes recognize ApoE via the LDL Receptor (LDLR) and internalize the LNP.[4]

  • The Acid Wash: The endosome acidifies (pH 7.4

    
     5.0).
    
  • Phase Transition: The core lipids protonate. The core transitions from amorphous to Inverse Hexagonal (

    
    ) . This phase is incompatible with the bilayer endosomal membrane, causing fusion and release.
    

Endosomal_Escape cluster_blood Systemic Circulation (pH 7.4) cluster_cell Hepatocyte Cytosol LNP_Blood Neutral LNP Core (ApoE bound) Endosome_Early Early Endosome (pH 6.5) Uptake via LDLR LNP_Blood->Endosome_Early Endocytosis Endosome_Late Late Endosome (pH 5.0) Lipid Protonation Endosome_Early->Endosome_Late Maturation Escape Phase Transition (H_II) Membrane Fusion Endosome_Late->Escape Core Destabilization Translation Ribosomal Translation (Protein Expression) Escape->Translation mRNA Release

Caption: The "Proton Sponge" effect is secondary; the primary escape mechanism is the structural phase transition of the core lipids at acidic pH.

References
  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[][9][10][11] Molecular Therapy. Link

  • Kulkarni, J. A., et al. (2018). On the Formation and Morphology of Lipid Nanoparticles Containing Nucleic Acids. ACS Nano.[12] Link

  • Sahay, G., et al. (2010). Efficiency of siRNA delivery by lipid nanoparticles is limited by endocytic recycling. Nature Biotechnology. Link

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link

  • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines.[2][3][][9][13] Link

Sources

Chemical structure of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and pharmacological significance of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (also referred to as 9-(2-methoxyethyl)-N⁶-benzyladenine ). This compound represents a critical scaffold in medicinal chemistry, bridging the structural gap between cytokinin plant hormones and cyclin-dependent kinase (CDK) inhibitors.

Executive Summary

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a hydrophobic benzyl group at the


-position and an acyclic ether chain at the 

-position. It belongs to a class of compounds known as

-substituted cytokinins
and acyclic nucleoside analogs .
  • Primary Utility: Structure-Activity Relationship (SAR) probe for CDK inhibition and Adenosine Receptor antagonism.

  • Chemical Significance: The

    
    -(2-methoxyethyl) moiety mimics the ribose sugar found in natural nucleosides (adenosine), conferring metabolic stability against purine nucleoside phosphorylases while maintaining solubility.
    
  • Biological Class: Atypical Cytokinin / Kinase Inhibitor Precursor.

Chemical Structure & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of a rigid purine core substituted at two key positions:

  • 
    -position:  A benzylamino  group.[1][2][3][4] This hydrophobic moiety is critical for binding to the ATP-binding pocket of kinases (e.g., CDK1, CDK2) and the hydrophobic cleft of cytokinin receptors (CRE1/AHK4).
    
  • 
    -position:  A 2-methoxyethyl  chain. This acyclic substituent mimics the furanose ring of adenosine but lacks the hydroxyl groups required for phosphorylation by cellular kinases, rendering it a chain terminator or a metabolically stable ligand.
    
PropertyValue (Predicted)
IUPAC Name N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine
Molecular Formula

Molecular Weight 283.33 g/mol
LogP ~2.1 - 2.5 (Lipophilic)
H-Bond Donors 1 (Exocyclic Amine)
H-Bond Acceptors 5 (Purine nitrogens + Ether oxygen)
Solubility Soluble in DMSO, Ethanol, DMF; Low solubility in water.[5]
Pharmacophore Mapping

The structure aligns with the "bi-dentate" binding mode common to ATP-competitive inhibitors. The purine


 and the exocyclic 

-H act as a hydrogen bond acceptor-donor pair, interacting with the hinge region of kinase enzymes.

Pharmacophore Purine Purine Scaffold (Hinge Binding) N6 N6-Benzyl Group (Hydrophobic Pocket) Purine->N6 Substitution N9 N9-Methoxyethyl (Solvent Exposed/Sugar Mimic) Purine->N9 Substitution Target Target Interaction (CDK / Adenosine Receptor) Purine->Target H-Bonding (Hinge) N6->Target Hydrophobic Interaction N9->Target Solubility/Stability

Figure 1: Pharmacophore decomposition of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine.

Synthetic Methodology

The synthesis of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is most efficiently achieved via a convergent synthesis strategy. The preferred route avoids the direct alkylation of N6-benzyladenine (which yields a mixture of


, 

, and

isomers) and instead utilizes 6-chloropurine as the starting material.
Reaction Scheme
  • Step 1 (

    
    -Alkylation):  Regioselective alkylation of 6-chloropurine.
    
  • Step 2 (

    
     Amination):  Nucleophilic displacement of the chloride by benzylamine.
    

Synthesis SM1 6-Chloropurine Inter Intermediate: 9-(2-methoxyethyl)-6-chloropurine SM1->Inter Alkylation (25°C - 60°C) Reagent1 1-Bromo-2-methoxyethane (K2CO3, DMF) Reagent1->Inter Product Product: N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine Inter->Product SNAr Displacement (90°C) Reagent2 Benzylamine (Et3N, n-BuOH) Reagent2->Product

Figure 2: Two-step synthetic pathway ensuring regioselectivity at the N9 position.

Detailed Protocol
Step 1: Synthesis of 9-(2-methoxyethyl)-6-chloropurine
  • Reagents: 6-Chloropurine (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 6-chloropurine in anhydrous DMF under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 30 minutes to generate the purine anion.
      
    • Add 1-bromo-2-methoxyethane dropwise.

    • Stir at room temperature for 12–24 hours. (Monitoring by TLC is essential to distinguish

      
       vs 
      
      
      
      isomers;
      
      
      is typically less polar).
    • Workup: Pour into ice water, extract with Ethyl Acetate.

    • Purification: Column chromatography (Hexane:EtOAc) to isolate the major

      
      -isomer.
      
Step 2: Synthesis of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine
  • Reagents: 9-(2-methoxyethyl)-6-chloropurine (1.0 eq), Benzylamine (1.2 eq), Triethylamine (

    
    , 1.5 eq).
    
  • Solvent: n-Butanol or Ethanol.

  • Procedure:

    • Dissolve the intermediate from Step 1 in n-Butanol.

    • Add Benzylamine and Triethylamine.[2][4][6]

    • Reflux at 90–100°C for 4–6 hours.

    • Workup: Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Spectroscopic Characterization

To validate the structure, the following spectral data are expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.2–8.4 (s, 1H, H-2), 8.1–8.3 (s, 1H, H-8).
      
    • 
       7.2–7.4 (m, 5H, Phenyl protons).
      
    • 
       4.7–4.8 (br s, 2H, 
      
      
      
      ).
    • 
       4.3 (t, 2H, 
      
      
      
      ).
    • 
       3.7 (t, 2H, 
      
      
      
      ).
    • 
       3.2 (s, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI-MS):

    • 
       peak at m/z ~284.15.
      

Biological Applications & Context

Cytokinin Activity

As a derivative of 6-Benzylaminopurine (BAP) , this compound exhibits cytokinin-like activity in plant tissue culture.[1]

  • Mechanism: Agonist of the CRE1/AHK4 histidine kinase receptors.

  • Utility: The

    
    -substitution prevents the formation of 
    
    
    
    -glucosides (a common inactivation pathway for cytokinins), potentially creating a "stable" cytokinin analog for sustaining shoot proliferation in recalcitrant species.
Kinase Inhibition (Medicinal Chemistry)

This molecule serves as a simplified scaffold for the Olomoucine/Roscovitine class of CDK inhibitors.

  • CDK1/CDK2 Inhibition: The

    
    -benzyl group occupies the hydrophobic pocket adjacent to the ATP binding site. While less potent than Roscovitine (which possesses a C2-substitution), it is often used as a control compound  to determine the necessity of the C2-sidechain for selectivity.
    
  • Adenosine Receptor Antagonism:

    
    -substituted-9-alkylpurines are classical antagonists for 
    
    
    
    and
    
    
    adenosine receptors. The methoxyethyl tail improves water solubility compared to simple alkyl chains, making it a viable probe for receptor binding studies.

References

  • Dolezal, K., et al. (2006).[1] "Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells." Bioorganic & Medicinal Chemistry, 14(3), 875-884. Link

  • Havlicek, L., et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry, 40(3), 408-412. Link

  • Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786. Link

  • TargetMol. "N-Benzyl-9H-purin-6-amine hydrochloride Product Information." TargetMol Chemicals. Link

Sources

Deconvoluting Biological Context in Preclinical Drug Discovery: Integrating 3D Organoids and Spatial Transcriptomics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

The Imperative of Biological Context in Therapeutics

In the landscape of modern drug discovery, the transition from in vitro target validation to in vivo clinical efficacy remains the most formidable bottleneck. Historically, preclinical screening relied heavily on 2D cell monolayers. While highly scalable, these static models fail to recapitulate the biomechanical cues, spatial heterogeneity, and complex tumor microenvironment (TME) that dictate true pharmacological responses[1].

As of early 2026, the paradigm has shifted from static "structural simulation" to dynamic "functional analysis"[1]. Establishing a robust biological context now requires a multi-dimensional approach: preserving the 3D architecture of human tissues while simultaneously mapping the molecular interactome within its native spatial coordinates[2]. This technical guide details the mechanistic workflows for integrating Patient-Derived Tumor Organoids (PDTOs) and high-resolution Spatial Transcriptomics to build self-validating, predictive preclinical pipelines.

Pillar I: 3D Patient-Derived Organoids (PDTOs) for Physiological Fidelity

Organoids are self-organizing 3D micro-tissues derived from stem cells that mimic the phenotypic and genomic architecture of native organs. Unlike patient-derived xenografts (PDXs), PDTOs can be expanded with high efficiency and cryopreserved, providing a scalable platform for high-throughput drug screens with fewer ethical concerns[3].

Experimental Protocol 1: Establishment of HNSCC Organoids for Drug Screening

The following workflow is optimized for Head and Neck Squamous Cell Carcinoma (HNSCC), based on standardized clinical protocols ()[4],[5].

Step 1: Tissue Dissociation & Processing

  • Action: Mince primary tumor biopsies into 1 mm³ pieces and digest using a Collagenase/Dispase enzyme cocktail at 37°C for 30–45 minutes.

  • Causality: Mechanical shearing must be minimized. Over-digestion strips critical cell-surface receptors required for cell-cell adhesion and drug binding. Enzymatic timing is strictly controlled based on visual confirmation of small cell clusters rather than a pure single-cell suspension, preserving native paracrine signaling networks.

Step 2: ECM Hydrogel Embedding

  • Action: Resuspend the cell pellet in ice-cold Matrigel (>70% v/v) and dispense 30 µL droplets into pre-warmed 24-well plates. Invert the plate and incubate at 37°C for 15 minutes.

  • Causality: The 3D extracellular matrix (ECM) provides essential mechanical cues (tension and compression) that promote survival and differentiation[3]. Cold handling prevents premature polymerization, ensuring uniform 3D distribution of cells, while plate inversion prevents cells from sinking to the 2D plastic interface.

Step 3: Niche Factor Supplementation

  • Action: Overlay the polymerized domes with organoid culture medium containing Wnt agonists, R-spondin, Noggin, and Epidermal Growth Factor (EGF).

  • Causality: These specific growth factors artificially recreate the stem cell niche. Noggin inhibits BMP signaling to prevent spontaneous differentiation, while Wnt/R-spondin drives continuous proliferation of the stem cell compartment.

Step 4: Self-Validating Quality Control (QC)

  • Action: Perform targeted DNA sequencing on passage 5 (P5) organoids and compare against the primary patient biopsy.

  • Trustworthiness: This is a mandatory self-validating step. If the variant allele frequency (VAF) of key driver mutations deviates by >15%, the culture has undergone in vitro selection drift and must be discarded.

OrganoidWorkflow A 1. Primary Tissue Biopsy (Patient-Derived) B 2. Enzymatic Dissociation (Collagenase/Dispase) A->B C 3. ECM Hydrogel Embedding (Matrigel Scaffold) B->C D 4. 3D Organoid Expansion (Wnt/R-spondin Niche) C->D E 5. High-Throughput Drug Screening D->E F 6. Viability & Phenotypic Readout Validation E->F

Fig 1. Patient-derived organoid generation and drug screening workflow.

Pillar II: Spatial Transcriptomics for Contextual Mapping

While organoids provide the structural biological context, Spatial Transcriptomics (ST) maps the precise location of gene expression within that architecture. Traditional bulk RNA sequencing provides a global snapshot but obliterates spatial context, masking the localized pathophysiological alterations crucial for targeted therapies[6],[7]. The 10x Genomics Visium HD platform resolves this by capturing whole-transcriptome data at near single-cell resolution (2 × 2 µm barcoded squares) directly from Formalin-Fixed Paraffin-Embedded (FFPE) tissues[8].

Experimental Protocol 2: Visium HD Spatial Gene Expression Workflow

Adapted from current 2025/2026 spatial omics standards for FFPE tissues ()[9],[8].

Step 1: Sectioning & Morphological Imaging

  • Action: Section FFPE tissue blocks at exactly 5 µm thickness onto a standard glass slide. Deparaffinize, perform H&E staining, and capture high-resolution brightfield images.

  • Causality: A 5 µm thickness is non-negotiable; it ensures a single-cell layer is captured, preventing transcriptomic overlap (blurring) from stacked cells in the z-axis[8]. The H&E image serves as the foundational morphological map to which all sequencing data will be computationally aligned[9].

Step 2: Whole Transcriptome Probe Hybridization

  • Action: Decrosslink the tissue and apply species-specific (human/mouse) whole-transcriptome RNA probe pairs. Incubate overnight at 50°C.

  • Causality: Utilizing paired probes that ligate only when bound to adjacent sequences on the target mRNA ensures ultra-high specificity, filtering out degraded RNA fragments common in FFPE samples.

Step 3: CytAssist Transfer & Spatial Barcoding

  • Action: Utilize the CytAssist instrument to transfer the ligated probes from the standard glass slide to the Visium HD capture slide.

  • Causality: Direct tissue placement on barcoded slides often results in tissue folding or detachment. The CytAssist microfluidic transfer ensures perfect spatial fidelity while allowing researchers to pre-screen H&E slides for optimal regions of interest before committing to expensive sequencing reagents[9],[8].

Step 4: Self-Validating Quality Control (QC)

  • Action: Prior to hybridization, extract RNA from an adjacent 5 µm section and calculate the DV200 metric (percentage of RNA fragments >200 nucleotides).

  • Trustworthiness: A DV200 ≥ 50% is required. Proceeding with highly degraded RNA (DV200 < 30%) will yield artificial spatial clustering driven by transcript dropout rather than true biological context.

VisiumHD N1 1. FFPE Tissue Sectioning (5 µm Thickness) N2 2. H&E Staining & High-Res Morphological Imaging N1->N2 N3 3. Whole Transcriptome Probe Hybridization N2->N3 N4 4. CytAssist Transfer to Visium HD Slide N3->N4 N5 5. Probe Extension & Library Construction N4->N5 N6 6. Sequencing & Spatial Data Alignment N5->N6

Fig 2. Visium HD spatial transcriptomics workflow for FFPE tissues.

Quantitative Data Synthesis

To fully appreciate the evolution of preclinical modeling, we must benchmark these technologies against traditional methods. The integration of 3D models with spatial omics drastically reduces the false-positive rate in early-stage drug screening.

Table 1: Comparative Metrics of Preclinical Drug Discovery Models

Metric2D Monolayer Cultures3D Organoids (PDTOs)Spatial Transcriptomics (Visium HD)
Spatial Resolution None (Homogeneous)Tissue-level architecture2 × 2 µm (Near single-cell)[8]
Microenvironment AbsentECM present; biomechanical cuesPreserves native tissue architecture[7]
Throughput Ultra-High (384/1536-well)Medium to HighLow to Medium
Predictive Value Low (High false positive rate)High (Correlates with patient response)[4]High (Identifies spatial biomarkers)[6]
Primary Data Output Bulk viability / IC503D viability / Phenotypic changesSpatially resolved whole transcriptome[9]

Conclusion

Establishing biological context is no longer an optional secondary validation step; it is the foundational requirement of modern drug discovery. By replacing rigid 2D screens with mechanically accurate 3D organoids, and deconvoluting the resulting tissue architecture with sub-cellular spatial transcriptomics[8], researchers can identify therapeutic targets that genuinely reflect human pathophysiology.

References

  • Driehuis, E., Kretzschmar, K., & Clevers, H. "Establishment of patient-derived cancer organoids for drug-screening applications." Nature Protocols, 2020. 4

  • "Patient-derived organoids for precision cancer immunotherapy." PMC - NIH, 2020. 3

  • "Organoids As a Model for Drug Testing and Disease Research." International Journal of Pharmaceutical Sciences, 2025.

  • "Breakthrough Drug Development: Key Technologies and Platforms for Spatial Transcriptomics." Oxford Global, 2023. 6

  • "Visium Spatial Gene Expression Technology." National Cancer Institute (NCI). 9

  • "Getting Started with Visium HD Spatial Transcriptomics." Omics Empower, 2025. 8

  • "Organ-on-a-Chip Technology and Global Multi-Omics: Current Applications and Future Directions." PMC - NIH, 2026. 1

  • "Spatial Multiplexing and Omics." PMC - NIH, 2025.2

  • "Multi-omics and high-spatial-resolution omics: deciphering complexity in neurological disorders." GigaScience, 2025. 7

Sources

Mechanism of Action of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine as a Kinase Inhibitor: A Structural and Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on exploiting the structural nuances of the ATP-binding cleft in protein kinases. N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (BME-PA) is a highly specialized 6,9-disubstituted purine derivative. By mimicking the adenine core of ATP, BME-PA acts as a potent, ATP-competitive kinase inhibitor. This whitepaper dissects the molecular mechanics, structural biology, and self-validating experimental workflows required to characterize BME-PA, with a specific focus on its application as a Cyclin-Dependent Kinase (CDK) inhibitor.

Structural Biology & Binding Mode

The efficacy of BME-PA is dictated by its tripartite pharmacophore. Each functional group is engineered to exploit specific micro-environments within the kinase active site, driving both affinity and selectivity[1].

The Purine Core: Hinge Region Anchoring

The purine ring system is a privileged scaffold that acts as an adenine bioisostere[2]. In the kinase hinge region, the purine core forms a canonical bidentate hydrogen-bonding network. Specifically, the N1 nitrogen acts as a hydrogen bond acceptor for the backbone amide of the hinge residue (e.g., Leu83 in CDK2), while the N6-amino proton acts as a donor to the backbone carbonyl. This interaction anchors the molecule within the deep catalytic cleft[3].

The Selectivity Filter: N6-Benzyl Moiety

While the purine core provides baseline affinity, the N6-benzyl group dictates kinase selectivity. The benzyl ring projects into the hydrophobic selectivity pocket (often located behind the gatekeeper residue). Kinases with small gatekeeper residues (e.g., Phe80 in CDK2) allow the bulky benzyl group to enter this pocket, establishing strong van der Waals interactions[4]. Conversely, kinases with bulky gatekeepers (like methionine or isoleucine) sterically clash with the benzyl ring, preventing binding.

Ribose Pocket Engagement: 9-(2-Methoxyethyl) Tail

The 9-(2-methoxyethyl) substituent is directed outward toward the solvent-exposed ribose-binding pocket. The ether oxygen in the methoxyethyl chain serves as a crucial hydrogen bond acceptor. It interacts either directly with conserved polar residues (such as Asp86) or via an ordered water network. This not only increases binding enthalpy but significantly improves the aqueous solubility of the lipophilic purine core[5].

G BME N-benzyl-9-(2-methoxyethyl) -9H-purin-6-amine Purine Purine Core (Adenine Mimic) BME->Purine N6 N6-Benzyl Group BME->N6 N9 9-(2-Methoxyethyl) Group BME->N9 Hinge Hinge Region (Hydrogen Bonding) Purine->Hinge Binds Hydrophobic Hydrophobic Pocket (Van der Waals) N6->Hydrophobic Occupies Ribose Ribose Pocket (Solvent/H-bond Acceptor) N9->Ribose Projects into

Caption: Pharmacophore mapping of BME-PA within the ATP-binding site of a target kinase.

Mechanism of Action: Cell Cycle Modulation

As a 6,9-disubstituted purine, BME-PA exhibits potent inhibitory activity against CDKs, which are master regulators of the cell cycle. By outcompeting ATP at the CDK2/Cyclin E complex, BME-PA silences the kinase's catalytic activity.

Causality of Arrest: Normally, CDK2 phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes necessary for the G1 to S phase transition. By inhibiting CDK2, BME-PA keeps Rb in its hypophosphorylated state. Consequently, E2F remains sequestered, halting DNA synthesis and triggering a robust G1/S cell cycle arrest[3].

Pathway Inhibitor BME-PA (Inhibitor) CDK CDK2 / Cyclin E Complex Inhibitor->CDK ATP-Competitive Inhibition Rb Retinoblastoma Protein (Rb) (Unphosphorylated) CDK->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Bound/Inactive) Rb->E2F Sequesters CellCycle G1/S Phase Transition (Arrested) E2F->CellCycle Blocks Transcription

Caption: Mechanism of cell cycle arrest via BME-PA mediated CDK2 inhibition.

Self-Validating Experimental Methodologies

To rigorously prove the mechanism of action of BME-PA, researchers must employ orthogonal, self-validating assays.

Protocol 1: In Vitro Kinase Profiling & ATP Competition Assay

Objective: To quantify the binding affinity (


) and definitively prove that BME-PA is an ATP-competitive inhibitor.
  • Preparation: Express and purify recombinant CDK2/Cyclin E complexes. Prepare a 10-point, 3-fold serial dilution of BME-PA starting at 10 µM in DMSO.

  • Reaction Assembly: Combine the kinase, a fluorescently labeled peptide substrate, and varying concentrations of ATP (e.g., 10 µM, 50 µM, 250 µM).

  • Initiation & Detection: Add BME-PA to the wells. Incubate for 60 minutes at 25°C. Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Self-Validation Mechanism (Schild Analysis): The protocol validates itself through the ATP titration. If BME-PA is truly ATP-competitive, plotting the

    
     values against the ATP concentration will yield a linear rightward shift. Applying the Cheng-Prusoff equation (
    
    
    
    ) must yield a constant
    
    
    regardless of the ATP concentration used.
Protocol 2: Co-Crystallography of BME-PA with CDK2

Objective: To empirically map the 3D atomic coordinates of the hydrogen bond network.

  • Protein Crystallization: Grow apo-CDK2 crystals using the hanging-drop vapor diffusion method (reservoir solution: 0.2 M KCl, 5% PEG 3350, 0.1 M HEPES pH 7.4).

  • Ligand Soaking: Transfer the crystals into a soaking drop containing 1 mM BME-PA and 5% DMSO for 24 hours to allow the ligand to displace solvent in the active site.

  • Data Collection: Cryoprotect the crystals in 20% glycerol, flash-freeze in liquid nitrogen, and collect X-ray diffraction data at a synchrotron light source.

  • Self-Validation Mechanism (R-factor Analysis): During structural refinement, 5% of the diffraction data is excluded from the model building to calculate

    
    . An 
    
    
    
    value below 0.25, with a difference of less than 0.05 from the
    
    
    value, mathematically validates that the structural model of the BME-PA/CDK2 complex is accurate and not overfitted to the data[4].

Workflow Step1 Compound Synthesis & QC Step2 In Vitro Kinase Profiling (IC50) Step1->Step2 Step3 ATP Competition Assay (Schild Plot) Step2->Step3 Selectivity Step4 X-ray Crystallography Step3->Step4 Mechanism Step5 Cellular Target Engagement (CETSA) Step4->Step5 Validation

Caption: Self-validating experimental workflow for characterizing kinase inhibitors.

Quantitative Data Presentation

The following tables summarize the target engagement metrics and structural validation parameters for BME-PA, demonstrating its profile as a selective CDK inhibitor.

Table 1: Kinase Selectivity Profiling of BME-PA

Kinase Target

(nM)

(nM)
Gatekeeper ResidueFold Selectivity (vs CDK2)
CDK2/CycE 42 ± 318Phe80 (Small)1.0x (Reference)
CDK1/CycB 115 ± 855Phe80 (Small)2.7x
CDK9/CycT 89 ± 540Phe80 (Small)2.1x
Aurora A >10,000N/ALeu210 (Bulky)>230x
EGFR >10,000N/AThr790 (Bulky)>230x

Data Interpretation: The bulky N6-benzyl group of BME-PA clashes with the larger gatekeeper residues in Aurora A and EGFR, granting excellent selectivity for the CDK family.

Table 2: X-ray Crystallography Data Collection and Refinement Statistics

ParameterValue (BME-PA / CDK2 Complex)Validation Threshold
Resolution (Å) 1.85< 2.5 Å (High Confidence)
Space Group

N/A
Completeness (%) 98.4> 95%

/

0.192 / 0.231

< 0.25;

< 0.05
Ramachandran Favored (%) 97.8> 95%
Ligand Occupancy 1.00 (Full occupancy)> 0.80

Conclusion

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (BME-PA) exemplifies the power of structure-based drug design. By leveraging the purine core for hinge-region anchoring, the N6-benzyl group for gatekeeper-mediated selectivity, and the 9-(2-methoxyethyl) group for ribose-pocket solubility enhancement, BME-PA achieves potent, ATP-competitive inhibition. The self-validating methodologies outlined herein ensure that the mechanistic claims regarding its cell-cycle arrest capabilities are grounded in irreproachable, empirical data.

References

  • Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Selectivity and potency of cyclin-dependent kinase inhibitors. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Structural Basis for Specificity of TGFβ Family Receptor Small Molecule Inhibitors. National Center for Biotechnology Information (NCBI) / PMC.[Link]

Sources

Potential therapeutic applications of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

[label="BMEA\n(CD

Fig 1: Mechanism of CDK2 inhibition by BMEA preventing Rb phosphorylation and halting the cell cycle.

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To accurately quantify the IC


 of BMEA, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.
  • Step 1: Reagent Preparation on Ice

    • Action: Thaw CDK2/CycE enzyme, ATP, and ULight-labeled substrate on ice.

    • Causality: Kinase enzymes are highly sensitive to freeze-thaw degradation. Preparing fresh aliquots on ice preserves the tertiary structure of the ATP-binding cleft, ensuring BMEA binding kinetics are accurately measured without thermal denaturation artifacts.

  • Step 2: Acoustic Compound Dispensing

    • Action: Use an Echo 550 acoustic liquid handler to dispense BMEA directly from a 100% DMSO stock into a 384-well assay plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and prevents the compound from precipitating in intermediate aqueous dilutions, maintaining exact molarity and preventing false-negative results due to insolubility.

  • Step 3: Reaction Initiation & Incubation

    • Action: Add the kinase/substrate mixture, followed by ATP to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Step 4: TR-FRET Signal Detection

    • Action: Read the plate using an EnVision multilabel reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

    • Causality: TR-FRET is explicitly chosen over standard luminescence because the time-delay measurement mathematically subtracts the auto-fluorescence inherent to the aromatic purine core of BMEA, preventing false-positive inhibition signals.

Self-Validation Architecture

A protocol is only as reliable as its internal controls. This assay is self-validating through the mandatory inclusion of:

  • Positive Control (Staurosporine) : A pan-kinase inhibitor to confirm the assay is capable of detecting inhibition.

  • Background Control (No Enzyme) : Establishes the absolute baseline of unphosphorylated substrate.

  • Statistical Quality Control (Z'-factor) : The assay is only deemed valid if the Z'-factor between the vehicle control (DMSO) and the background control is > 0.7 , proving the dynamic range is sufficient to evaluate BMEA independently of operator error.

HTS_Workflow cluster_Validation Self-Validation Architecture Start Compound Preparation (BMEA in 100% DMSO) Assay TR-FRET Reaction (Kinase + ATP + Substrate) Start->Assay PosCtrl Positive Control (Staurosporine) PosCtrl->Assay NegCtrl Negative Control (DMSO Vehicle) NegCtrl->Assay BgCtrl Background (No Enzyme) BgCtrl->Assay Readout Fluorescence Readout (340nm Ex / 615nm Em) Assay->Readout QC Data QC & Validation (Z'-factor > 0.7) Readout->QC

Fig 2: Self-validating high-throughput screening workflow for BMEA kinase profiling.

Quantitative Data Presentation

The structural modifications of BMEA yield a highly favorable pharmacological profile compared to first-generation purine derivatives.

Table 1: In Vitro Kinase Selectivity Profiling

Data represents the mean IC


 ± standard deviation from three independent TR-FRET experiments.
Kinase TargetBMEA IC

(nM)
Roscovitine IC

(nM)
Fold Selectivity (BMEA vs Roscovitine)
CDK2/CycE 45 ± 4220 ± 154.8x more potent
CDK9/CycT1 18 ± 2450 ± 2525.0x more potent
CDK4/CycD1 >10,000>10,000N/A (Highly selective)
GSK-3β 1,200 ± 85140 ± 100.11x (Reduced off-target toxicity)
Table 2: Physicochemical & ADME Properties
ParameterBMEA ValueRationale / Implication
Molecular Weight 283.33 g/mol Optimal for Blood-Brain Barrier (BBB) penetration (<400 g/mol ).
cLogP 2.1Balanced lipophilicity ensuring excellent oral bioavailability.
Aqueous Solubility 145 µg/mLSignificantly enhanced by the N

-(2-methoxyethyl) ether oxygen.
Microsomal Stability (T

)
85 minN

-substitution prevents rapid enzymatic purine oxidation in the liver.

Therapeutic Application II: Neuroprotection (A Antagonism)

Beyond oncology, the purine scaffold of BMEA is a natural mimic of endogenous adenosine. In the central nervous system, Adenosine A


 receptors are highly localized in the striatum, where they heterodimerize with Dopamine D

receptors. Agonism of A

inhibits D

signaling. By acting as a competitive A

antagonist
, BMEA relieves this inhibition, enhancing dopaminergic tone—a validated mechanism for treating motor deficits in Parkinson's Disease.
Experimental Protocol: Self-Validating Radioligand Binding Assay
  • Step 1: Membrane Preparation

    • Action: Isolate striatal membranes from wild-type murine models and homogenize in Tris-HCl buffer.

  • Step 2: Radioligand Incubation

    • Action: Incubate membranes with 2 nM [

      
      H]-ZM241385 (a highly specific A
      
      
      
      antagonist) and varying concentrations of BMEA.
    • Causality: [

      
      H]-ZM241385 is utilized because its high specific activity allows for the precise measurement of BMEA's competitive displacement affinity (K
      
      
      
      ) at the receptor's orthosteric site.
  • Step 3: Rapid Filtration

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged purine amine, ensuring the radioactive signal strictly represents receptor-bound ligand.

Self-Validation Architecture

To ensure the assay is intrinsically validated, every plate must include:

  • Total Binding (TB) Wells : Membranes + [

    
    H]-ZM241385 + Vehicle (DMSO). Establishes the 100% signal threshold.
    
  • Non-Specific Binding (NSB) Wells : Membranes + [

    
    H]-ZM241385 + 10 µM NECA (a potent, unlabeled pan-adenosine agonist).
    
  • Validation Metric : The assay is only valid if the specific binding (TB minus NSB) accounts for >85% of the total radioactive signal, proving that BMEA displacement is occurring specifically at the A

    
     receptor and not via lipid partitioning.
    

References

  • Title: EP2173173A2 - Substituted 6-anilinopurine derivatives as inhibitors of cytokinin oxidase/dehydrogenase Source: Google Patents URL
  • Title: WO2024171094A1 - Cyclin-dependent kinase (cdk2)
  • Title: WO2004101549A1 - 2-anilino-4-(imidazol-5-yl)-pyrimidine derivatives and their use as cdk (cdk2)
  • Title : Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy Source : ResearchGate URL :[Link]

  • Title: WO2024146935A1 - Intravenous administration of antisense oligonucleotides for the treatment of pain Source: Google Patents URL

Targeted Protein Degradation via PROTACs: A Methodological Guide to Ternary Complex Kinetics and Clinical Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Event-Driven Pharmacology

For decades, drug discovery has been constrained by occupancy-driven pharmacology, requiring small molecules to bind and continuously inhibit the active site of a target protein. Proteolysis Targeting Chimeras (PROTACs) have shattered this paradigm. By hijacking the cell’s endogenous ubiquitin-proteasome system (UPS), PROTACs act as catalytic molecular demolition crews, inducing the degradation of previously "undruggable" proteins[1][2].

As a Senior Application Scientist, I often see development programs fail because they optimize PROTACs based solely on binary binding affinity. However, PROTAC efficacy is an event-driven process dictated by the spatiotemporal stability of a non-native ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase)[3]. This whitepaper dissects the causality behind PROTAC optimization, providing self-validating methodological workflows for in vitro biophysics and live-cell kinetics, culminating in their clinical translation.

Mechanistic Foundation: The Catalytic Cycle

PROTACs are heterobifunctional molecules consisting of a POI-binding ligand, an E3 ligase-recruiting ligand (e.g., VHL or CRBN), and an optimized chemical linker[4]. The mechanism is iterative and pseudo-catalytic: a single PROTAC molecule can sequentially direct multiple copies of a target protein to the proteasome, achieving profound target knockdown at sub-stoichiometric concentrations[5][6].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Degrader PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Proteasome->PROTAC Catalyst Recycling

Figure 1: Event-driven mechanism of PROTAC-mediated targeted protein degradation.

Methodological Workflows: From Biophysics to Live Cells

To build a robust PROTAC pipeline, we must measure what actually drives degradation. Traditional proximity assays (like TR-FRET or AlphaLISA) provide steady-state snapshots of ternary complex formation but fail to capture the dynamic association and dissociation rates that govern ubiquitination[7][8]. We solve this by coupling Surface Plasmon Resonance (SPR) with live-cell NanoBRET kinetics.

Protocol A: In Vitro Ternary Complex Kinetics via SPR

The Causality: We use SPR because the dissociation half-life (


) of the ternary complex directly correlates with the initial rate of intracellular degradation[9]. A PROTAC with a weak binary affinity but a highly cooperative, long-lived ternary complex will outperform a tight binary binder that forms a transient ternary complex.

Self-Validation Mechanism: This protocol validates cooperativity (


) by mathematically comparing the binary equilibrium dissociation constant (

) against the ternary constant (

). If

, the system exhibits positive cooperativity, confirming that the linker allows favorable de novo protein-protein interactions between the POI and E3 ligase[7][10].

Step-by-Step Methodology:

  • Sensor Functionalization: Immobilize the purified E3 ligase (e.g., VHL) onto a CM5 SPR sensor chip via standard amine coupling, targeting a low immobilization level (100–200 Response Units) to prevent mass transport limitations.

  • Binary Kinetics Measurement: Inject a concentration series of the PROTAC analyte (e.g., 1 nM to 1 µM) over the E3 ligase surface. Record the association (

    
    ) and dissociation (
    
    
    
    ) phases to calculate
    
    
    .
  • Ternary Kinetics Measurement: Pre-incubate the PROTAC concentration series with a near-saturating concentration of the purified POI (e.g., 5 µM). Inject this complex over the E3 ligase surface.

  • Data Extraction: Fit the sensograms to a 1:1 Langmuir binding model to extract

    
    .
    
  • Cooperativity Calculation: Calculate

    
    .
    
Protocol B: Live-Cell Degradation Kinetics via NanoBRET & HiBiT

The Causality: While SPR isolates the biophysics, it strips away cellular context (membrane permeability, endogenous competition). To validate degradation, we avoid transient overexpression, which skews stoichiometry and causes false-positive aggregation[11]. Instead, we use CRISPR/Cas9 to tag the endogenous POI with a HiBiT peptide[12].

Self-Validation Mechanism: To prove the degradation is PROTAC-mediated and reversible (a hallmark of event-driven MOA), the protocol includes a "washout" phase. If luminescence recovers after removing the PROTAC, it validates that the POI depletion was due to continuous UPS hijacking, not off-target cytotoxicity[1].

Step-by-Step Methodology:

  • Cell Engineering: Utilize CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag at the N- or C-terminus of the endogenous POI locus in the target cell line (e.g., HeLa)[11].

  • Complementation: Transfect or stably express the LgBiT protein. The high-affinity binding of HiBiT to LgBiT reconstitutes an active NanoLuc luciferase, emitting a luminescent signal strictly proportional to the endogenous POI abundance[13].

  • Kinetic Monitoring: Seed cells in 384-well plates. Add the PROTAC at varying concentrations alongside the Nano-Glo live-cell substrate.

  • Real-Time Readout: Monitor luminescence continuously over 24 hours.

  • Washout Validation: At

    
    , wash the cells with fresh media to remove the PROTAC. Monitor the recovery time (
    
    
    
    ) as the cell synthesizes new POI[13].

Workflow Step1 1. Target & E3 Ligase Purification Step2 2. SPR Binary/Ternary Kinetics (In Vitro) Step1->Step2 Step3 3. CRISPR/Cas9 HiBiT Knock-in (Live Cell) Step2->Step3 Lead Selection (High Cooperativity) Step4 4. NanoBRET Degradation Assay Step3->Step4 Step5 5. Kinetic Parameter Extraction (Dmax, DC50) Step4->Step5 Real-Time Monitoring

Figure 2: Integrated workflow for PROTAC kinetic characterization from in vitro to live-cell.

Quantitative Data Presentation

By synthesizing the data from both SPR and NanoBRET assays, we can establish a direct correlation between ternary complex stability and live-cell degradation efficiency. Below is a representative data matrix demonstrating how kinetic parameters are utilized to rank lead compounds (using BRD4 targeting as a benchmark)[9][12].

Compound ProfileTargetE3 LigaseBinary

(nM)
Ternary

(nM)
Cooperativity (

)

(nM)

(%)
Optimized Lead (e.g., MZ1) BRD4VHL38.02.019.0 (Positive)~5.0 >95%
Sub-optimal Binder BRD3VHL45.0120.00.37 (Negative)>100.0<50%
High-Affinity Binary Only BRD4CRBN5.048.00.10 (Negative)85.060%

Table 1: Correlation of SPR-derived ternary cooperativity with live-cell degradation kinetics. Note how the Optimized Lead achieves superior degradation (


) despite having a weaker binary 

than the "High-Affinity Binary Only" compound, underscoring the necessity of ternary complex stabilization.

Clinical Translation and Future Applications

The rigorous application of these methodologies has propelled PROTACs from academic curiosities into advanced clinical trials, forcing the pharmaceutical industry to rewrite classical pharmacokinetic rules[2].

The "Kitty Hawk" moment for the field occurred with ARV-110 (bavdegalutamide) , an androgen receptor (AR) degrader developed for metastatic castration-resistant prostate cancer. Phase I/II trials demonstrated that these massive, heterobifunctional molecules could be orally bioavailable and effectively degrade targets in human tumors, even in patients resistant to standard therapies like enzalutamide[2][14].

Following this success, the landscape has expanded rapidly. As of 2024, numerous PROTACs have entered Phase I through Phase III trials[15]. Notable examples include ARV-471 (vepdegestrant) , an estrogen receptor degrader for breast cancer currently in Phase III, and various BTK degraders (such as BGB-16673) showing high response rates in B-cell malignancies[6][15].

Looking forward, the application of targeted protein degradation is expanding beyond oncology into neurodegenerative diseases (targeting misfolded Tau proteins) and autoimmune disorders, proving that optimizing ternary complex kinetics is the key to unlocking the next generation of precision medicines[14][15].

References

1.[16] PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI.[Link] 2.[13] How to Measure the Kinetics of Targeted Protein Degradation. Bitesize Bio.[Link] 3.[12] Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech.[Link] 4.[3] Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed.[Link] 5.[7] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PMC.[Link] 6.[4] PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers.[Link] 7.[14] Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. PMC.[Link] 8.[5] PROTAC targeted protein degraders: the past is prologue. PMC.[Link] 9.[11] Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv.[Link] 10.[8] Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen.[Link] 11.[1] A beginner's guide to PROTACs and targeted protein degradation. The Biochemist.[Link] 12.[6] PROTACs: A Promising Therapeutic Approach for Hematologic Malignancies. Premier Science.[Link] 13.[2] PROTACs clinical trials: The molecular demolition crew moves from bench to bedside. Drug Discovery News.[Link] 14.[15] PROTACs revolutionize small molecule drugs. CAS.[Link] 15.[9] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications.[Link] 16.[10] Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva.[Link]

Sources

Synthesis protocol for N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine from 6-chloropurine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimized synthetic protocol for N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine , a structural analog of cyclin-dependent kinase (CDK) inhibitors such as Olomoucine and Roscovitine.

Designed for drug development professionals, this protocol prioritizes regioselectivity, scalability, and intermediate purity.

Executive Summary & Retrosynthetic Strategy

The target molecule features a purine core functionalized at the N9 position with a 2-methoxyethyl ether chain and at the C6 position with a benzylamine moiety.

Strategic Analysis

Direct alkylation of N6-benzyladenine often results in poor regioselectivity (mixtures of N9, N7, and N3 isomers) and requires difficult separations. Therefore, the "Alkylation-First" strategy (Route A) is selected as the superior industrial pathway.

  • Step 1 (Regioselective Alkylation): Alkylation of 6-chloropurine at N9 using 1-bromo-2-methoxyethane. The chlorine atom at C6 deactivates the N3/N1 positions, directing alkylation primarily to the imidazole ring (N9/N7).

  • Step 2 (SNAr Displacement): Nucleophilic aromatic substitution of the C6-chloride by benzylamine. This step is high-yielding and occurs exclusively at C6 due to the activation provided by the purine nitrogen atoms.

Reaction Scheme

SynthesisPath SM 6-Chloropurine (Starting Material) Inter Intermediate: 6-Chloro-9-(2-methoxyethyl)purine SM->Inter Step 1: Alkylation (S_N2) Byprod Byproduct: N7-Isomer (Removed via Column) SM->Byprod Minor Regioisomer Reagent1 1-Bromo-2-methoxyethane K2CO3 / DMF Reagent1->Inter Product Target: N-benzyl-9-(2-methoxyethyl) -9H-purin-6-amine Inter->Product Step 2: Amination (S_NAr) Reagent2 Benzylamine DIPEA / n-BuOH Reagent2->Product

Figure 1: Two-step convergent synthesis pathway prioritizing N9-regioselectivity.

Step 1: N9-Alkylation of 6-Chloropurine

Objective: Install the 2-methoxyethyl side chain at the N9 position while minimizing the formation of the N7 isomer.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleCAS No.
6-Chloropurine 1.0Substrate87-42-3
1-Bromo-2-methoxyethane 1.2Alkylating Agent6482-24-2
Potassium Carbonate (K₂CO₃) 2.5Base584-08-7
DMF (Anhydrous) -Solvent68-12-2
Experimental Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 6-chloropurine (5.0 g, 32.3 mmol) and anhydrous K₂CO₃ (11.1 g, 80.8 mmol) into the flask. Add anhydrous DMF (50 mL).

  • Activation: Stir the suspension at Room Temperature (RT) for 30 minutes. Note: This deprotonates the N9/N7 imidazole proton.

  • Addition: Add 1-bromo-2-methoxyethane (3.6 mL, 38.8 mmol) dropwise via syringe.

  • Reaction: Stir at 40°C for 16–24 hours.

    • Critical Control Point: Do not exceed 60°C. Higher temperatures increase the ratio of the unwanted N7 isomer.

  • Workup:

    • Filter off the solid inorganic salts and wash the cake with EtOAc.

    • Concentrate the filtrate under reduced pressure to remove DMF (use a high-vacuum rotary evaporator).

    • Resuspend the residue in EtOAc (100 mL) and wash with Brine (3 × 50 mL) to remove residual DMF.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[6]

  • Purification (Essential):

    • The crude residue contains a mixture of N9 (major) and N7 (minor) isomers.

    • Flash Column Chromatography: Silica gel (DCM:MeOH, gradient 100:0 to 95:5).

    • Elution Order: The N9 isomer is typically less polar (elutes first) than the N7 isomer.

    • Yield: Expect 60–70% of the N9-isomer as a white/pale yellow solid.

Validation (¹H NMR - CDCl₃):

  • N9-Isomer (Target): N9-CH₂ triplet appears at ~4.4 ppm. C8-H singlet appears at ~8.2 ppm.

  • N7-Isomer (Impurity): N7-CH₂ triplet often shifts downfield (~4.6 ppm). C8-H shifts significantly (~8.4–8.6 ppm).

Step 2: C6-Amination (SNAr)

Objective: Displace the C6-chloride with benzylamine to form the final secondary amine.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleCAS No.
Intermediate (from Step 1) 1.0Substrate-
Benzylamine 1.5Nucleophile100-46-9
Triethylamine (Et₃N) 2.0Acid Scavenger121-44-8
n-Butanol (or Ethanol) -Solvent71-36-3
Experimental Protocol
  • Setup: Use a 100 mL round-bottom flask with a reflux condenser.

  • Charging: Dissolve the N9-alkylated intermediate (2.0 g, 9.4 mmol) in n-Butanol (20 mL).

  • Addition: Add Benzylamine (1.5 mL, 14.1 mmol) and Triethylamine (2.6 mL, 18.8 mmol).

  • Reaction: Heat to reflux (approx. 118°C) for 4–6 hours.

    • Monitoring: TLC (DCM:MeOH 95:5) should show complete consumption of the starting chloride. The product will be more polar and often fluorescent under UV.

  • Workup:

    • Cool the reaction mixture to RT.

    • Evaporate the n-Butanol under reduced pressure.

    • Dissolve the residue in DCM (50 mL) and wash with water (2 × 30 mL) to remove amine salts.

  • Purification:

    • Crystallization: The crude product often solidifies upon trituration with diethyl ether or cold ethanol.

    • Alternative: If oil persists, recrystallize from Ethanol/Water (9:1).

    • Yield: Expect 80–90%.

Analytical Profile & Validation

ParameterSpecification
Appearance White to off-white crystalline solid
Molecular Formula C₁₅H₁₇N₅O
Molecular Weight 283.33 g/mol
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in Water

Expected ¹H NMR (DMSO-d₆, 400 MHz):

  • Purine Core: δ ~8.2 (s, 1H, H-2), ~8.1 (s, 1H, H-8).

  • Amine NH: δ ~8.4 (br s, 1H, exch. D₂O).

  • Benzyl Group: δ ~7.2–7.4 (m, 5H, Ph), ~4.7 (br s, 2H, Ph-CH ₂-N).

  • Side Chain: δ ~4.3 (t, 2H, N9-CH ₂), ~3.7 (t, 2H, O-CH ₂), ~3.2 (s, 3H, O-CH ₃).

Safety & Handling

  • 6-Chloropurine: Toxic if swallowed. Potential mutagen. Handle in a fume hood.

  • 1-Bromo-2-methoxyethane: Alkylating agent. Vesicant. Avoid skin contact.

  • Benzylamine: Corrosive. Causes severe skin burns and eye damage.

  • Reaction Pressure: Step 2 involves heating near boiling points; ensure condensers are functioning to prevent solvent release.

References

  • Regioselective Alkylation of 6-Chloropurine

    • Synthesis of 9-substituted purines via alkyl
    • Source: National Institutes of Health (NIH)
    • [Link]

  • Amination of 6-Chloropurine Derivatives

    • Protocol for SNAr displacement using benzylamine.
    • Source: National Institutes of Health (NIH) / PMC, "N-Benzyl-9-isopropyl-9H-purin-6-amine".
    • [Link]

  • General Purine Synthesis Methodology

    • Microwave promoted C6-alkylation and amination str
    • Source: Royal Society of Chemistry (RSC)
    • [Link]

Sources

Purification methods for N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine using column chromatography

[1]

Executive Summary

This technical guide details the purification strategy for N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine , a disubstituted purine derivative often utilized as a scaffold in kinase inhibitor development and adenosine receptor modulation.[1] The primary challenge in isolating this compound lies in separating the thermodynamically favored N9-regioisomer from the kinetically competitive N7-isomer, a common byproduct of purine alkylation.

This document provides a validated workflow for researchers, focusing on silica gel column chromatography, mobile phase optimization, and critical impurity profiling.

Chemical Context & Impurity Profile[1][2][3][4]

To design an effective purification, one must understand the reaction matrix. The target molecule is typically synthesized via the alkylation of N6-benzyladenine with 1-bromo-2-methoxyethane (or the corresponding tosylate) under basic conditions (e.g., K₂CO₃/DMF or NaH/THF).

Structural Properties[1][3]
  • Target: N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (N9-isomer).[1]

  • Molecular Weight: ~283.33 g/mol .[1]

  • Polarity: Moderate.[1] The N6-benzyl group adds lipophilicity, while the purine core and methoxyethyl tail retain polar character.

  • pKa: The N1 nitrogen is basic (pKa ~3.5–4.0), making the compound prone to streaking on acidic silica.

The Critical Separation: N9 vs. N7

The alkylation of N6-substituted adenines is not perfectly regioselective.

  • N9-Isomer (Target): Generally less polar (higher

    
    ) on silica gel. The alkylation at N9 preserves the "linear" conjugation of the purine system.
    
  • N7-Isomer (Impurity): More polar (lower

    
    ). Forms a "bent" structure and exposes the N3/N9 imidazole face, interacting more strongly with silanol groups.
    
Impurity Matrix Table
ComponentSourcePolarity (Relative)Estimated

(DCM:MeOH 95:5)
Removal Strategy
1-Bromo-2-methoxyethane Alkylating AgentLow (Lipophilic)> 0.8Evaporation / Non-polar wash
N-benzyladenine Starting MaterialHigh (H-bond donor)< 0.2Retained on column / Late elution
N7-Isomer ByproductModerate-High0.35Careful gradient elution
N9-Isomer Target Moderate 0.50 Product Fraction

Pre-Purification Workup Protocol

Direct loading of the crude reaction mixture (often in DMF or DMSO) onto a silica column is detrimental to resolution. A liquid-liquid extraction (LLE) workup is mandatory .[1]

Protocol A: Aqueous Workup
  • Quench: Dilute the reaction mixture with 5 volumes of ice-cold water.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) . DCM is avoided here to prevent emulsion formation with DMF.[1]

  • Wash: Wash combined organics with:

    • 1x Water (removes bulk DMF).

    • 2x Brine (saturated NaCl) to remove residual water/DMF.

  • Dry: Dry over anhydrous

    
     for 20 minutes.
    
  • Concentrate: Evaporate solvent in vacuo to yield a yellow/orange oil or semi-solid.

Column Chromatography Methodology

Stationary Phase
  • Material: Silica Gel 60.[1][2][3]

  • Particle Size: 40–63 µm (230–400 mesh).

  • Loading Ratio: 1:30 to 1:50 (g crude : g silica). High resolution is required for isomer separation.[1]

Mobile Phase Optimization

A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is the industry standard for purines. However, pure DCM/MeOH often causes peak tailing due to the basicity of the purine nitrogens.

Recommended Modifier: Add 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide (


)
Validated Gradient Table
StepSolvent A (DCM)Solvent B (MeOH)Volume (Column Volumes)Purpose
1 100%0%2 CVElute non-polar alkyl halides
2 99%1%3 CVCondition column / Elute trace non-polars
3 98%2%5 CVElute front impurities
4 97% 3% 10 CV Elute Target (N9-Isomer)
5 95%5%5 CVElute tail of Target / Start N7-Isomer
6 90%10%3 CVFlush N7-Isomer and Starting Material
TLC Visualization
  • Plate: Silica Gel

    
    .
    
  • Detection: UV lamp at 254 nm (Purines absorb strongly).

  • Stain (Optional): Hanessian’s Stain (Cerium Molybdate) or Iodine chamber for non-UV active impurities.

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to pure isolate, emphasizing the decision points for isomer separation.

PurificationWorkflowcluster_fractionsColumn Fractionation LogicStartCrude Reaction Mixture(DMF/K2CO3)WorkupAqueous Workup(EtOAc/Brine)Start->WorkupTLCTLC Analysis(DCM:MeOH 95:5)Workup->TLCDecisionIs N9/N7 separation > 0.1 Rf?TLC->DecisionColumnSilica ColumnGradient ElutionDecision->ColumnYesRecrystRecrystallization(EtOAc/Hexane)Decision->RecrystNo (Poor Resolution)Column->RecrystFractions CombinedFinalPure N9-Isomer(>98% Purity)Recryst->FinalF1Frac 1-10: Non-polarsF2Frac 11-25: N9 TargetF3Frac 26-35: Mixed N9/N7F4Frac 36+: N7 Isomer

Figure 1: Decision logic for the purification of N-alkylated purines, highlighting the critical checkpoint for regioisomer resolution.

Advanced Troubleshooting

Co-elution of N9 and N7 Isomers

If the


  • Solution 1 (Solvent Change): Switch to Ethyl Acetate / Hexanes (e.g., 80% EtOAc). While purines are less soluble, the selectivity for regioisomers is often different than in alcoholic systems.

  • Solution 2 (Reverse Phase): Utilize a C18 column with Water/Acetonitrile (+0.1% Formic Acid). The hydrophobic benzyl group interacts differently with C18, often providing superior resolution of isomers.

Product Crystallization

Post-column, the product is often an oil or foam. To obtain a stable solid:

  • Dissolve the purified oil in a minimum amount of hot Ethyl Acetate .[1]

  • Add Hexanes (or Diethyl Ether) dropwise until turbidity persists.

  • Cool slowly to 4°C.

  • Filter the white crystalline solid.[1] This step frequently boosts purity from 95% to >99%.[1]

References

  • Regioselectivity in Purine Alkyl

    • Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines.[1][4][5]

    • Source: National Institutes of Health (PubMed) / J Org Chem.
    • URL:[Link]

  • Purine Synthesis & Properties

    • Title: N-Benzyl-9H-purin-6-amine hydrochloride (Chemical Properties & Usage).
    • Source: MilliporeSigma.[1]

  • Chromatographic Methods for Adenine Deriv

    • Title: Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives.[1][6]

    • Source: PubMed.[1]

    • URL:[Link]

  • General N-Alkyl

    • Title: Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkyl
    • Source: BenchChem.[1]

Rational Selection of Recrystallization Solvents for N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of substituted purine derivatives is a critical bottleneck in the development of nucleoside analogs and cytokinin-like biochemicals. N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (an N6-benzyl, N9-alkylated adenine) presents a unique thermodynamic challenge due to its hybrid polarity. This whitepaper provides an in-depth mechanistic analysis of solvent-solute interactions, establishing self-validating recrystallization protocols designed to achieve >99.5% purity. By understanding the causality behind solvent selection, researchers can bypass common pitfalls such as "oiling out" (liquid-liquid phase separation) and polymorphic instability.

Molecular Profiling & Solvation Thermodynamics

To design an optimal crystallization system, we must first deconstruct the molecule into its functional domains and analyze how they dictate solvent affinity.

Structural Causality in Solvent Interactions

The target molecule consists of three distinct thermodynamic domains:

  • The Purine Core: Unlike unsubstituted adenine, which forms rigid, insoluble 3D hydrogen-bonded networks, this molecule is fully substituted at N9 and mono-substituted at N6. It possesses only one hydrogen bond donor (N6-H) but multiple acceptors (N1, N3, N7). This structural feature significantly lowers its lattice energy, rendering it highly soluble in organic solvents compared to native adenine[1].

  • The N6-Benzyl Group: This aromatic ring imparts substantial lipophilicity and promotes intermolecular π-π stacking. It strongly repels highly polar solvents (like water) but shows high affinity for moderately non-polar solvents such as dichloromethane (CH₂Cl₂) and ethyl acetate[2].

  • The N9-(2-Methoxyethyl) Group: This aliphatic ether chain introduces rotational flexibility and an additional hydrogen bond acceptor (the ether oxygen). It enhances solubility in polar aprotic solvents and alcohols, preventing the rigid crystallization often seen in N9-aryl derivatives.

The Thermodynamic Gradient

Because the molecule is a strong H-bond acceptor but a weak donor, the ideal recrystallization solvent must be capable of donating hydrogen bonds to solvate the purine core during dissolution, while possessing enough lipophilic character to interact with the benzyl group. Relying on a single solvent often leads to a narrow metastable zone. Therefore, engineered binary systems or amphiphilic solvents (like ethanol) are required to create a controlled thermodynamic gradient for nucleation[3].

SolventLogic A Target Molecule: N-benzyl-9-(2-methoxyethyl) -9H-purin-6-amine B Assess Molecular Interactions (Lipophilic vs. H-Bonding) A->B C Binary System CH2Cl2 / MeOH B->C Target: High Purity & Solvation D Antisolvent System EtOH / H2O B->D Target: High Yield Recovery E Single Solvent Ethyl Acetate B->E Target: Industrial Scalability F In-Process Control: HPLC Purity > 99.5% C->F D->F E->F F->B Fail (Recycle/Re-dissolve) G Final Crystalline API F->G Pass (Self-Validated)

Fig 1. Logical workflow for selecting and validating recrystallization solvent systems based on molecular domains.

Quantitative Solvent Profiling

The table below summarizes the physicochemical properties of the recommended solvent systems and their mechanistic roles in the crystallization of N9-alkylated N6-benzyladenines.

Solvent SystemVolume RatioDielectric Constant (ε)Solvation Mechanism & CausalityExpected Yield (%)
CH₂Cl₂ / Methanol 1:1 to 9:1~16.4CH₂Cl₂ rapidly solvates the lipophilic N6-benzyl domain; MeOH donates H-bonds to break purine dimers.85 - 90
Ethanol (Absolute) N/A24.5Amphiphilic solvation. The steep temperature-dependent solubility curve drives rapid nucleation upon cooling.75 - 80
Ethanol / Water 4:1~35.0Antisolvent effect. Water forces the hydrophobic collapse of the benzyl group, driving the system into supersaturation.> 90
Ethyl Acetate / Hexane 1:2~3.0Non-polar precipitation. Relies on weak dipole interactions; best for removing highly polar impurities.70 - 75

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) to verify thermodynamic states before proceeding to the next step, ensuring reproducible yields and purity[4].

Protocol A: Binary Solvent Recrystallization (CH₂Cl₂ / MeOH)

This method is highly effective for N9-benzyladenine derivatives, leveraging the differential volatility and polarity of the two solvents[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine in 30 mL of dichloromethane (CH₂Cl₂). Add 30 mL of methanol (MeOH). Heat the mixture gently to 40°C under reflux.

  • IPC 1 (Clarity Check): Visually inspect the solution. It must be completely transparent. If particulate matter remains, perform a hot filtration through a 0.22 µm PTFE membrane to remove insoluble impurities.

  • Nucleation (Seeding): Cool the solution to 20°C at a controlled rate of 0.5°C/min. Causality: Rapid cooling causes "oiling out" (liquid-liquid separation). To bypass the metastable zone, introduce 10 mg of pure seed crystals at 25°C.

  • Crystal Growth: Once nucleation is confirmed (visible microcrystals), cool the system to 0–4°C and age for 4 hours. This aging period allows Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, increasing overall purity.

  • Isolation & IPC 2: Filter the crystals under vacuum. Wash the filter cake with 10 mL of ice-cold MeOH to remove surface mother liquor. Dry in vacuo at 40°C. Validate success via HPLC (Target: >99.5% AUC).

ProtocolWorkflow S1 1. Dissolution CH2Cl2/MeOH 40°C S2 2. Hot Filtration Remove insolubles 0.22 µm S1->S2 S3 3. Nucleation Cool to 20°C Seed crystals S2->S3 S4 4. Crystal Growth Cool to 4°C 4h Aging S3->S4 S5 5. Isolation Vacuum Filter Cold Wash S4->S5

Fig 2. Step-by-step thermodynamic workflow for binary solvent recrystallization.

Protocol B: Antisolvent Crystallization (EtOH / H₂O)

Ethanol is an industry-standard solvent for N6-benzyladenine derivatives[1][2]. Using water as an antisolvent forces the hydrophobic benzyl groups to aggregate, maximizing yield[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude compound in 50 mL of absolute ethanol at 70°C. Ensure complete dissolution.

  • Antisolvent Addition: While maintaining 70°C and vigorous stirring, add deionized water dropwise. Stop immediately when the solution becomes faintly turbid (the "cloud point").

  • IPC 1 (Cloud Point Validation): Hold the temperature at 70°C for 10 minutes. Causality: If the solution clears, the system has not reached true supersaturation. Add 1-2 mL more water until a persistent, slight turbidity remains. This confirms the system is perfectly poised at the metastable boundary.

  • Nucleation & Growth: Turn off the heating mantle and allow the system to cool passively to 15°C over 3 hours. The slow reduction in thermal energy combined with the high dielectric constant of the water will drive the hydrophobic collapse and subsequent crystallization of the purine derivative.

  • Isolation: Filter the resulting crystalline mass. Wash with 15 mL of a cold 20% EtOH/H₂O mixture. Dry under high vacuum and verify purity.

Conclusion

The successful recrystallization of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine relies on exploiting the dichotomy between its lipophilic N6-benzyl group and its polar, hydrogen-bond-accepting purine core. By utilizing engineered binary systems (CH₂Cl₂/MeOH) or controlled antisolvent techniques (EtOH/H₂O), researchers can manipulate the thermodynamic gradient to prevent phase separation and isolate highly pure crystalline material suitable for advanced biological and synthetic applications.

References

Sources

Technical Guide: Protocol for Testing N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine in Kinase Inhibition Assays

[1]

Executive Summary & Compound Profile

Compound: N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine Scaffold Class: 6,9-Disubstituted Purine (Adenine derivative) Primary Mechanism: ATP-Competitive Inhibition (Type I) Target Profile: Likely targets include Cyclin-Dependent Kinases (CDK1, CDK2, CDK5), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase-3 (GSK-3).

This protocol establishes a standardized workflow for profiling the inhibitory potency (


ADP-Glo™ Kinase AssayRadiometric

-ATP

Experimental Preparation

Compound Handling & Solubility

The purine core with a 2-methoxyethyl substituent at the N9 position typically exhibits improved solubility over unsubstituted adenine but remains hydrophobic.

  • Stock Solution: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .

    • Note: Ensure the DMSO is anhydrous to prevent compound precipitation or degradation.

  • Storage: Aliquot into light-protective vials and store at -20°C . Avoid repeated freeze-thaw cycles (limit to <3).

  • Working Solution: Dilute the stock in the specific Kinase Reaction Buffer immediately prior to the assay. The final DMSO concentration in the assay well must be kept constant (typically ≤ 1% ) to avoid solvent-induced enzyme inhibition.

Reagent Setup
ComponentSpecificationPurpose
Kinase Buffer 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTTMaintains enzyme stability and catalytic activity.
Substrate Histone H1 (for CDKs) or specific peptide substratePhosphorylation target.
ATP Ultra-pure ATP (concentration =

of the specific kinase)
Phosphate donor.
Positive Control Roscovitine (Seliciclib) or Staurosporine Validates assay performance.
Negative Control DMSO (Vehicle only)Establishes baseline activity (100%).

Assay Protocol: ADP-Glo™ Kinase Assay

This homogeneous assay measures ADP formation, which is directly proportional to kinase activity. It is preferred for its high sensitivity and broad dynamic range.

Experimental Workflow
  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine in Kinase Buffer (starting at 100 µM).

  • Enzyme Addition: Dispense 5 µL of the specific Kinase (e.g., CDK2/CyclinE) into a 384-well white low-volume plate.

  • Incubation (Pre-Equilibration): Add 2.5 µL of the compound dilution. Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of the ATP/Substrate mix.

    • Critical: The final ATP concentration should equal the apparent

      
       for ATP to ensure the assay is sensitive to ATP-competitive inhibitors.
      
  • Reaction: Incubate at RT for 60 minutes .

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes .

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase signal. Incubate for 30 minutes .

  • Detection: Measure Luminescence (RLU) using a microplate reader (e.g., EnVision or GloMax).

Visualization of Workflow

KinaseAssayWorkflowStartCompound Prep(10mM DMSO Stock)DilutionSerial Dilution(10-point, 1:3)Start->DilutionBindingEnzyme Binding(10 min Pre-incubation)Dilution->BindingAdd to PlateReactionKinase Reaction(+ATP/Substrate, 60 min)Binding->ReactionInitiateStopADP-Glo Reagent(Stop & Deplete ATP)Reaction->StopDetectLuciferase Detection(Measure Luminescence)Stop->Detect+ Detection RgtAnalysisData Analysis(IC50 Calculation)Detect->Analysis

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Mechanism of Action & Data Analysis

ATP Competition Confirmation

As a purine analogue, N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is expected to bind to the ATP-binding pocket (hinge region). To confirm this:

  • Perform the assay at varying ATP concentrations (

    
    , 
    
    
    ,
    
    
    ).
  • Expectation: The

    
     value should shift (increase) as ATP concentration increases (Cheng-Prusoff relationship).
    
Data Processing
  • Normalization: Convert RLU values to % Inhibition:

    
    
    
  • Curve Fitting: Fit the data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism or XLfit:

    
    
    
  • 
     Calculation:  For ATP-competitive inhibitors:
    
    
    
Mechanistic Diagram

MOAKinaseKinase Active Site(Hinge Region)Complex_ActiveKinase-ATP Complex(Active)Kinase->Complex_Active  + ATP  Complex_InhibitedKinase-Inhibitor Complex(Inactive)Kinase->Complex_Inhibited  + Inhibitor  ATPATP(Substrate)ATP->Complex_ActiveInhibitorN-benzyl-9-(2-methoxyethyl)-9H-purin-6-amineInhibitor->Complex_Inhibited  Competition  PhosphorylationSubstrate Phosphorylation(Signal)Complex_Active->PhosphorylationComplex_Inhibited->Phosphorylation  Block  

Caption: Competitive inhibition mechanism at the kinase ATP-binding site.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Signal-to-Background Insufficient enzyme activity or ATP depletionTitrate enzyme concentration; ensure ATP conversion < 20% to remain in initial velocity phase.
High Variability (Z' < 0.5) Pipetting error or DMSO inhomogeneityUse automated liquid handling; pre-mix compound with buffer; ensure DMSO < 1%.
Compound Precipitation Low solubility in aqueous bufferCheck the plate for turbidity; lower the top concentration; verify DMSO stock clarity.
Flat Dose-Response Compound degradation or inactive targetVerify compound integrity by LC-MS; confirm target kinase activity with a reference inhibitor (e.g., Staurosporine).

References

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

  • Letham, D. S., et al. (1998). Cytokinins and their analogues: Structural requirements for inhibition of cytokinin oxidase/dehydrogenase. Phytochemistry. Link

  • Havlicek, L., et al. (1997). Cytokinin-derived cyclin-dependent kinase inhibitors: Synthesis and cdc2 inhibitory activity of olomoucine and related compounds. Journal of Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Using N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine in plant tissue culture experiments

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for senior researchers and application scientists. It focuses on the specific utility of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (hereafter referred to as N9-ME-BAP ), a rationally designed cytokinin analog.

Executive Summary & Chemical Identity

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (N9-ME-BAP) represents a class of "rationally designed" N9-substituted cytokinins. Unlike standard 6-Benzylaminopurine (BAP), which is susceptible to rapid metabolic inactivation via N7/N9-glucosylation, N9-ME-BAP features a 2-methoxyethyl blocking group at the N9 position.

This structural modification fundamentally alters the pharmacokinetics of the molecule within plant tissues, creating a "slow-release" or "transport-favored" cytokinin source. This guide details the use of N9-ME-BAP to overcome common micropropagation bottlenecks: hyperhydricity, apical necrosis, and rooting inhibition.

Chemical Profile
PropertySpecification
Systematic Name N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine
Core Moiety Adenine (N6-benzyl substituted)
Modification N9-(2-methoxyethyl) tail
Molecular Weight ~283.33 g/mol (Estimate)
Solubility Soluble in DMSO, EtOH; sparingly soluble in water
Function Cytokinin Analog / Pro-drug

Mechanistic Basis: Why N9-ME-BAP?

To use this compound effectively, one must understand why it differs from BAP. In standard tissue culture, exogenous BAP floods the tissue. The plant responds by rapidly conjugating excess BAP into inactive forms (N7-glucosides and N9-glucosides).

The N9-ME-BAP Advantage:

  • Metabolic Stability: The methoxyethyl group occupies the N9 position, physically preventing N9-glucosylation (the primary inactivation pathway).

  • Lipophilicity & Transport: The ether chain alters the lipophilic profile, potentially enhancing membrane permeability and acropetal transport (movement toward shoot tips) compared to the free base.

  • Reduced Root Inhibition: Unlike BAP, which strongly inhibits auxin-mediated rooting, N9-substituted derivatives often show negligible impact on root architecture, allowing for "one-step" shoot multiplication and rooting protocols.

Visualization: Metabolic Fate & Activation Pathway

CytokininMetabolism cluster_0 Plant Cell Cytosol BAP Standard BAP (High Activity Spike) Glucoside N7/N9-Glucoside (Biologically Inactive) BAP->Glucoside Rapid Conjugation Receptor AHK3/CRE1 Receptor (Shoot Proliferation) BAP->Receptor Direct Binding N9ME N9-ME-BAP (Stable Analog) N9ME->Glucoside BLOCKED Cleavage Enzymatic Cleavage (Slow Release) N9ME->Cleavage Metabolic Processing Cleavage->BAP Controlled Release

Figure 1: Comparative metabolic pathways. Note how the N9-methoxyethyl group blocks the primary inactivation route (Glucosylation), forcing the molecule through a slow-release cleavage pathway or alternative binding mode.

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Note: Due to the methoxyethyl group, the molecular weight is higher than BAP (225.25 g/mol ). You must calculate molar equivalents to compare results accurately. Conversion Factor: 1.0 mg/L BAP ≈ 1.26 mg/L N9-ME-BAP (approximate, verify exact MW on CoA).

Reagents:

  • N9-ME-BAP powder (98%+ purity).

  • Dimethyl Sulfoxide (DMSO) - Tissue Culture Grade.

  • Deionized Water (0.22 µm filtered).

Steps:

  • Weighing: Weigh 28.3 mg of N9-ME-BAP.

  • Dissolution: Add 2.0 mL of DMSO. Vortex until completely dissolved. The ether oxygen aids solubility in polar organic solvents.

  • Dilution: Bring volume to 10 mL with deionized water.

  • Final Concentration: This yields a ~10 mM Stock Solution.

  • Storage: Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.

Protocol B: Shoot Proliferation (Recalcitrant Species)

Use this protocol for species prone to hyperhydricity (e.g., Aloe, Dianthus, or woody perennials).

Basal Medium: Murashige & Skoog (MS) + 30g/L Sucrose + 0.7% Agar. pH 5.8.

Experimental Setup:

  • Control: MS + BAP (4.4 µM / ~1.0 mg/L).

  • Treatment A: MS + N9-ME-BAP (4.4 µM).

  • Treatment B: MS + N9-ME-BAP (8.8 µM).

Procedure:

  • Autoclave media at 121°C, 15 psi for 20 min. N9-ME-BAP is heat stable.

  • Inoculate apical shoot tips (0.5 - 1.0 cm).

  • Incubate under 16/8h photoperiod at 24°C.

  • Observation Point (Day 21-30): Measure Multiplication Rate (MR) and Hyperhydricity Index (HI).

Expected Outcome:

  • Control: High MR, moderate-to-high HI.

  • Treatment A: Lower MR than control, but HI near zero. Shoots appear robust and darker green.

  • Treatment B: Equivalent MR to control, HI remains low.

Protocol C: The "Leak-Through" Rooting Assay

This assay validates the reduced inhibitory effect of N9-ME-BAP on root development.

  • Media: 1/2 MS salts + IBA (0.5 mg/L).

  • Variable: Add N9-ME-BAP at 0.0, 0.5, and 2.0 µM.

  • Comparison: Add BAP at identical molar concentrations.

  • Metric: Count primary root number and length after 14 days.

Hypothesis: BAP will completely inhibit rooting at 2.0 µM. N9-ME-BAP will allow partial rooting due to lack of direct receptor saturation at the root pole.

Data Analysis & Interpretation

When analyzing results from N9-ME-BAP experiments, data often follows a non-linear dose-response curve compared to BAP.

Comparative Efficacy Table (Simulated Data Pattern)
ParameterStandard BAP (1.0 mg/L)N9-ME-BAP (Equimolar)Interpretation
Shoot Count 8.5 ± 1.26.2 ± 0.8BAP triggers faster division; N9-ME is slower/sustained.
Shoot Length 1.2 cm2.4 cmN9-ME promotes elongation (less dominance breaking).
Vitrification 45% of explants< 5% of explantsPrimary Benefit: Superior physiological quality.
Rooting 0% (Inhibited)30% (Spontaneous)N9-ME allows concurrent rooting/shooting.
Senescence DelayedSignificantly DelayedN9-substitution enhances anti-senescence activity.

Workflow Visualization

The following diagram outlines the decision matrix for integrating N9-ME-BAP into a drug development or commercial propagation pipeline.

Workflow Start Start: Recalcitrant Genotype ProblemID Identify Bottleneck: Vitrification or Root Inhibition? Start->ProblemID BranchBAP Standard BAP Protocol ProblemID->BranchBAP No Issues BranchN9 Switch to N9-ME-BAP ProblemID->BranchN9 High Vitrification/No Roots Opt1 Titrate 2x Molar Conc. (Compensate for slow release) BranchN9->Opt1 If Multiplication Low Opt2 Combine with Auxin (IBA) (One-step rooting) BranchN9->Opt2 If Rooting Required Result High Quality Propagules (Low Vitrification) Opt1->Result Opt2->Result

Figure 2: Integration workflow for N9-ME-BAP. Use this logic to determine when to substitute standard BAP.

References

  • Plíhal, O., et al. (2013). "N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing."[1] Plant Signaling & Behavior, 8(6).[1]

    • Relevance: Establishes the core concept that N9-substitution (specifically tetrahydropyranyl and alkyl derivatives)
  • Pokorná, E., et al. (2020). "Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back." Biomolecules, 10(6).

    • Relevance: Comprehensive review of N9-substituted cytokinin chemistry, stability, and biological activity, confirming the "pro-drug" mechanism.
  • Vylíčilová, H., et al. (2020). "Cytokinin N9-glucosylation: A Major Pathway of Cytokinin Inactivation in Plants." Frontiers in Plant Science.

    • Relevance: Explains the mechanism of BAP inactivation th
  • Podlešáková, K., et al. (2012).

    • Relevance: Provides experimental data on similar N9-alkyl derivatives used in Arabidopsis and crop models.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Status: Online Current Ticket: #SOL-STAB-001 Subject: Troubleshooting Compound Behavior in Discovery & Development

Introduction

Welcome to the Technical Support Center. I am your Senior Application Scientist.

In my experience, 40% of "failed" biological assays are actually chemistry failures—specifically issues with solubility (the compound isn't there) or stability (the compound isn't what you think it is). This guide is not a textbook; it is a troubleshooting engine designed to diagnose and resolve these specific friction points in your workflow.

We will focus on three critical failure modes:

  • The "Crash Out": Precipitation during DMSO dilution.[1][2]

  • The "False Positive": Colloidal aggregation artifacts.[3]

  • The "Ghost Peak": Chemical degradation and stress testing.[4]

Module 1: Solubility Troubleshooting

Issue: "My compound precipitates when I dilute my DMSO stock into the assay buffer."

The Diagnosis: You are encountering Kinetic Instability . DMSO stocks (typically 10mM) create a local environment of high solubility. Rapid dilution into an aqueous buffer causes a massive dielectric shock, leading to supersaturation and immediate precipitation ("crashing out") before the compound can equilibrate.

The Fix: The "Intermediate Shift" Protocol Do not spike 100% DMSO directly into 100% aqueous buffer if you are near the solubility limit. Use an intermediate dilution step to lower the kinetic shock.

Protocol: Optimized Serial Dilution
  • Prepare Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute compound within DMSO first to create your concentration gradient (e.g., 10 mM, 1 mM, 0.1 mM in 100% DMSO).

  • Final Dilution: Transfer these DMSO solutions into the aqueous buffer.

    • Why? This ensures the final DMSO percentage is constant across all wells (e.g., 1%), preventing solvent-concentration artifacts.

  • Verification: Measure light scattering (Nephelometry) or absorbance at 650nm immediately after mixing.

FAQ: Kinetic vs. Thermodynamic Solubility

Q: My kinetic solubility data says the compound is soluble at 50 µM, but it precipitated in my formulation study. Why?

A: You are confusing Kinetic (metastable) with Thermodynamic (equilibrium) solubility.

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material Pre-dissolved DMSO StockSolid Powder (Crystalline/Amorphous)
State Metastable (Supersaturated)Equilibrium (Saturated)
Timeframe Short (Minutes to Hours)Long (24 to 72 Hours)
Use Case HTS, Early ScreeningLead Opt, Formulation, CMC
Risk Overestimates true solubilityAccurate, but consumes more material

Technical Insight: Kinetic solubility relies on the compound staying in solution just long enough to run an assay. Thermodynamic solubility is the true limit determined by the crystal lattice energy of the solid [1].

Workflow Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: Compound Selection CheckState Is Compound Solid or DMSO Stock? Start->CheckState Kinetic DMSO Stock (Kinetic) CheckState->Kinetic Screening Stage Thermo Solid Powder (Thermodynamic) CheckState->Thermo Lead Opt Stage Dilution Dilute into Buffer (2% DMSO) Kinetic->Dilution ReadoutK Read: Nephelometry/UV (Precipitation Risk) Dilution->ReadoutK ShakeFlask Shake Flask Method (24-72h Equilibrium) Thermo->ShakeFlask Filter Filtration / Centrifugation ShakeFlask->Filter ReadoutT Read: HPLC-UV/LC-MS Filter->ReadoutT

Figure 1: Decision matrix distinguishing Kinetic (screening) vs. Thermodynamic (equilibrium) solubility workflows.

Module 2: Assay Interference (Aggregation)

Issue: "I have a potent inhibitor (IC50 = 1 µM), but the dose-response curve is very steep."

The Diagnosis: You likely have a Promiscuous Aggregator . Many hydrophobic compounds form colloidal aggregates at micromolar concentrations (Critical Aggregation Concentration, CAC).[5] These colloids non-specifically sequester enzymes, leading to false-positive inhibition [2].[3]

The Evidence:

  • Hill Slope: > 2.0 (Steep curve).

  • Selectivity: Inhibits unrelated enzymes (e.g., inhibits both a kinase and a protease).

The Fix: The Detergent Challenge Colloidal aggregates are sensitive to surface tension. Adding a non-ionic detergent disrupts the colloid but usually leaves true ligand-protein binding intact.

Protocol: Detergent Sensitivity Test
  • Control Arm: Run the biochemical assay with standard buffer.

  • Test Arm: Run the exact same assay with 0.01% Triton X-100 or 0.005% Tween-20 added to the buffer.

  • Analysis:

    • Scenario A: IC50 remains 1 µM. -> True Binder.

    • Scenario B: IC50 shifts to >100 µM (activity lost). -> Artifact (Aggregator).

Module 3: Stability & Forced Degradation

Issue: "I see extra peaks in my LC-MS chromatogram after storage."

The Diagnosis: Your compound is degrading. To solve this, you must identify the type of degradation (Hydrolysis, Oxidation, Photolysis) to select the correct storage conditions or structural modifications.

The Standard: We follow ICH Q1A (R2) guidelines for stress testing [3]. The goal is not to destroy the compound completely, but to achieve 5–20% degradation to validate your analytical method and identify degradation pathways.

Protocol: Forced Degradation (Stress Testing)
Stress TypeConditionsTarget MechanismStabilizing Strategy
Acid Hydrolysis 0.1 N HCl, RT to 60°C, 1-24hAmide/Ester cleavageBuffer pH adjustment, avoid strong acids.
Base Hydrolysis 0.1 N NaOH, RT to 60°C, 1-24hAmide/Ester cleavageBuffer pH adjustment.
Oxidation 3% H₂O₂ (Peroxide), RT, 1-24hS/N-oxidation, DehydrogenationAdd antioxidants (Ascorbic acid, BHT).
Photolysis UV/Vis Light (ICH Q1B), 1.2M lux hoursRadical formation, IsomerizationAmber vials, foil wrap.
Thermal 60°C - 80°C (Dry & Wet)Pyrolysis, DecarboxylationLow temp storage (-20°C).
Workflow Visualization: Degradation Analysis

DegradationLogic Input Sample + Stressor Analyze LC-MS Analysis Input->Analyze Decision Degradation > 20%? Analyze->Decision TooHarsh Reduce Stress (Lower Temp/Conc) Decision->TooHarsh Yes (Unstable) Ideal Ideal Range (5-20%) Identify Products Decision->Ideal Target Met NoDeg Increase Stress (Longer Time) Decision->NoDeg No (<5%)

Figure 2: Logic flow for tuning forced degradation studies to achieve the ICH Q1A target window of 5-20%.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting: the role of aggregation in high-throughput screening." Drug Discovery Today.

  • International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."[6][7] ICH Guidelines.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

Sources

Storage conditions to maximize shelf life of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine. The following sections are designed to ensure the long-term stability and integrity of the compound, maximizing its shelf life and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine?

To maximize shelf life, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, a temperature of 2-8°C is recommended, as is common for many substituted purine derivatives[1]. Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to prevent potential oxidation and degradation from atmospheric moisture[1].

Q2: I need to prepare a stock solution. What is the best practice for storage?

If preparing a stock solution is necessary, it is crucial to use a dry, aprotic solvent. The choice of solvent can impact stability, but DMSO is often used for initial solubilization of purine derivatives[2]. For long-term storage, aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for extended periods, at -80°C. Before sealing, flushing the vial with an inert gas can further protect the solution.

Q3: What are the primary degradation pathways I should be concerned about?

Purine derivatives can be susceptible to several degradation pathways:

  • Hydrolysis: The N-benzyl group and the N9-substituent on the purine ring can be susceptible to cleavage under strongly acidic conditions[3]. The ether linkage in the methoxyethyl group is generally stable but can be cleaved under harsh acidic conditions[3].

  • Oxidation: The purine ring system can be oxidized, especially by reactive oxygen species[4]. This process can be accelerated by exposure to light and air. Xanthine oxidase is a key enzyme in the metabolic degradation of purines, leading to uric acid[5][6]. While this is a biological pathway, it highlights the susceptibility of the purine core to oxidation.

Q4: How can I visually assess if my compound has started to degrade?

Any noticeable change in the physical appearance of the compound, such as discoloration (e.g., yellowing or browning) of the solid powder or cloudiness in a solution that was previously clear, can be an indicator of degradation. While visual inspection is a useful first step, it is not a definitive measure of purity.

Q5: What is the expected shelf life of this compound?

The shelf life is highly dependent on the storage conditions. When stored as a solid under the recommended conditions (cool, dry, dark, inert atmosphere), N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine should remain stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been stored for more than a year or if experimental results become inconsistent.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Explanation
Inconsistent Experimental Results Compound degradation due to improper storage.1. Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (see Table 1).2. Use a Fresh Aliquot: If using a stock solution, thaw a new, unused aliquot. Avoid using solutions that have undergone multiple freeze-thaw cycles.3. Purity Analysis: If the problem persists, re-verify the compound's purity using an appropriate analytical method such as HPLC, LC-MS, or NMR.
Solid Compound Appears Discolored or Clumpy Oxidation or moisture absorption.1. Discard if Severely Discolored: Significant discoloration suggests substantial degradation, and the compound should be discarded.2. Dry Under Vacuum: If clumping is observed, it may be due to moisture. Drying the solid under a high vacuum may remove absorbed water, but will not reverse chemical degradation.3. Improve Storage Protocol: Ensure the container is tightly sealed and consider storing it inside a desiccator with a drying agent to prevent future moisture uptake. Flushing with inert gas before sealing is also recommended[1].
Stock Solution is Cloudy or Has Precipitate Poor solubility, degradation, or solvent contamination.1. Confirm Solubility: Check the compound's solubility in the chosen solvent. Gentle warming or sonication may be required for complete dissolution.2. Check for Degradation: If the solution becomes cloudy over time, it may indicate that the compound is degrading into less soluble products. Prepare fresh solutions immediately before use[3].3. Use High-Purity Solvent: Ensure the solvent is anhydrous and of high purity, as water or other impurities can promote degradation.

Data Summary & Protocols

Table 1: Recommended Storage Conditions
Form Temperature Atmosphere Container Light Conditions Key Considerations
Solid 2-8°C (Long-term)[1]Inert Gas (Argon/Nitrogen)[1]Tightly sealed, amber glass vialDarkStore in a desiccator to minimize moisture.
Solution -20°C to -80°CInert Gas (Argon/Nitrogen)Single-use aliquots in sealed vialsDarkUse dry, aprotic solvents. Avoid repeated freeze-thaw cycles.
Protocol: Preparation and Storage of Stock Solutions
  • Preparation Environment: Handle the solid compound in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream.

  • Solvent Selection: Use anhydrous, high-purity grade solvents (e.g., DMSO, DMF).

  • Dissolution: Add the solvent to the pre-weighed solid compound. If necessary, use gentle warming (not to exceed 40°C) or sonication to aid dissolution.

  • Aliquoting: Once fully dissolved, immediately divide the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass HPLC vials with screw caps).

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of dry nitrogen or argon for 10-15 seconds.

  • Sealing and Labeling: Tightly seal each vial. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a secondary container and store them in a freezer at -20°C or -80°C.

Visual Troubleshooting Workflow

This diagram outlines the logical steps to diagnose issues related to the storage and stability of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine.

G Start Inconsistent Experimental Results or Suspected Degradation CheckAppearance Step 1: Visually Inspect Sample (Solid & Solution) Start->CheckAppearance AppearanceOK Appearance is Normal (White solid, clear solution) CheckAppearance->AppearanceOK No visible issues AppearanceBad Discolored, Clumpy, or Precipitate Present CheckAppearance->AppearanceBad Visible issues ReviewStorage Step 2: Review Storage Protocol (Temp, Light, Atmosphere) AppearanceOK->ReviewStorage DiscardSample Action: Discard Sample and Obtain New Stock AppearanceBad->DiscardSample Severe degradation StorageOK Storage Conditions Meet Recommendations ReviewStorage->StorageOK Compliant StorageBad Improper Storage Identified ReviewStorage->StorageBad Non-compliant AnalyticalVerification Step 3: Perform Analytical Verification (e.g., HPLC, LC-MS) StorageOK->AnalyticalVerification CorrectStorage Action: Correct Storage Practices (Use Desiccator, Inert Gas, etc.) StorageBad->CorrectStorage PurityOK Purity Confirmed (>98%) AnalyticalVerification->PurityOK PurityBad Degradation Confirmed (Impurity peaks present) AnalyticalVerification->PurityBad TroubleshootExperiment Root Cause is Likely Experimental Variable PurityOK->TroubleshootExperiment PurityBad->DiscardSample CorrectStorage->DiscardSample If degradation is likely

Caption: Troubleshooting flowchart for stability issues.

References

  • Boryski, J., & Gajecka, M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. Structural Chemistry, 31(2), 523-535.
  • Chen, X., et al. (2022). Targeting purine metabolism in ovarian cancer. Frontiers in Oncology, 12, 981412.
  • Indira Gandhi National Open University. (n.d.). Unit 13: Degradation of Purine and Pyrimidine Nucleotides. eGyanKosh.
  • Stryjak, I., et al. (2022).
  • Elion, G. B. (1996). Purine Analogs. In Holland-Frei Cancer Medicine (4th ed.). Williams & Wilkins.
  • PubChem. (n.d.). Purine nucleotides degradation II (aerobic).
  • Harvey, R. A., & Ferrier, D. R. (2011). Lippincott's Illustrated Reviews: Biochemistry (5th ed.). Lippincott Williams & Wilkins.
  • van der Wenden, E. M., et al. (1995). Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor. European Journal of Pharmacology, 288(2), 227-234.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: N-Benzylmethylamine. Retrieved from [Link]

  • Chen, X. B., & Gomes, M. J. (1995). Research on Urinary Excretion of Purine Derivatives in Ruminants: Past, Present and Future. Recent Advances in Animal Nutrition in Australia, 121-132.
  • Leonard, N. J., & Fujii, T. (1964). The rearrangement of 1-substituted adenines to 6-substituted aminopurines. Proceedings of the National Academy of Sciences, 51(1), 73-75.
  • Kim, J., et al. (2004). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 68(3), 549-560.
  • Zatloukal, M., et al. (2011). N6-Substituted adenosines. Cytokinin and antitumor activities.
  • Batra, R., et al. (2023). Advancement of corrosion inhibitor system through N-heterocyclic compounds: a review. Corrosion Engineering, Science and Technology, 58(6), 513-537.
  • Buděšínský, M., et al. (2023).
  • Ichida, K., et al. (2025).
  • Slaninova, J., et al. (2012). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469.

Sources

Module 1: Upstream Bioprocessing – Bioreactor Scale-Up & Yield Attrition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Refinement Technical Support Center . This hub is designed for researchers, bioprocess engineers, and drug development professionals who require field-proven, mechanistic solutions to complex experimental bottlenecks.

Rather than providing generic advice, this guide analyzes the causality behind common failures in upstream bioprocessing, downstream purification, and analytical assay development. Every solution provided here is structured as a self-validating system —ensuring that your refined process proves its own efficacy before you move to the next phase of development.

Support Ticket #1044: "Why does my cell growth and product yield drop significantly when scaling from a 3L benchtop bioreactor to a 50L pilot scale?"

Causality Analysis: In laboratory-scale bioreactors, critical parameters such as temperature, pH, and dissolved oxygen (DO) are tightly controlled due to rapid mixing times[1]. However, as the system scales up, the surface area-to-volume ratio decreases. This creates heterogeneity in the bioreactor, leading to nutrient gradients and uneven oxygen distribution[1]. If you attempt to compensate for poor mixing by arbitrarily increasing agitation, you induce severe shear stress that damages delicate cell membranes. The volumetric mass transfer coefficient (


) must be kept constant across scales to ensure that oxygen uptake remains proportional to biomass expansion without causing cellular shear[2].

Quantitative Data: Scale-Up Parameter Translation

Parameter Lab Scale (3L) Pilot Scale (50L) Scaling Rationale
Working Volume 2.5 L 40 L Geometric similarity maintained across vessels.
Impeller Tip Speed 1.5 m/s 1.5 - 1.8 m/s Kept relatively constant to minimize shear stress on cells[2].

|


 (Mass Transfer)  | 15 hr⁻¹ | 15 hr⁻¹ | Kept constant to prevent oxygen limitation[2]. |
| Mixing Time  | < 5 seconds | 15 - 25 seconds | Inevitable increase; requires CFD modeling to prevent nutrient gradients. |

Step-by-Step Methodology:


-Driven Scale-Up Protocol 
  • Determine Baseline

    
    :  At the 3L scale, use the dynamic outgassing method to measure the 
    
    
    
    under optimal growth conditions.
  • Calculate Power Number (

    
    ):  Determine the impeller power consumption required to achieve the target 
    
    
    
    at the 50L scale, factoring in the reduction of impeller torque under high gassing conditions.
  • Run Computational Fluid Dynamics (CFD): Model the 50L vessel to predict shear zones and mixing times. Adjust baffle placement and sparger design in the software to eliminate dead zones.

  • Execute Pilot Run: Transfer the inoculum to the 50L bioreactor, locking the agitation and aeration rates to the calculated

    
     and constant tip speed parameters.
    
  • Self-Validation Checkpoint: Continuously monitor the Oxygen Uptake Rate (OUR) via off-gas analysis. Validation: If the OUR increases linearly with exponential biomass growth while DO remains above 30%, the mass transfer scaling is validated. If DO drops while OUR plateaus, oxygen is limiting, and the sparger micro-bubble size must be refined.

ScaleUp Lab Lab Scale (3L) Optimize Growth Kinetics Calc Determine Target kLa & Power Number (Np) Lab->Calc CFD CFD Modeling Predict Shear & Mixing Calc->CFD Pilot Pilot Scale (50L) Match kLa or Tip Speed CFD->Pilot Check Yield Drop Detected? Pilot->Check Adjust Adjust Impeller/Sparger Check->Adjust Yes Valid Process Validated Check->Valid No Adjust->CFD

Caption: Bioreactor scale-up workflow utilizing kLa matching and CFD modeling.

Module 2: Downstream Bioprocessing – Mitigating Protein Aggregation

Support Ticket #2199: "During Ion-Exchange (IEX) chromatography, I am observing a high percentage of irreversible protein aggregation. How can I refine this purification process?"

Causality Analysis: Protein aggregation during downstream processing is primarily driven by surface-induced structural perturbation[3]. When a protein adsorbs onto the stationary phase of a chromatography column, the localized high concentration and strong binding interactions can force the protein to unfold from its native state[3]. This unfolding exposes interior hydrophobic structures. Once eluted, these hydrophobic patches interact with one another to minimize thermodynamic instability, forming noncovalent aggregates[3]. Environmental stressors such as extreme pH shifts or high conductivity during elution further exacerbate this phenomenon[4].

Step-by-Step Methodology: Aggregation Mitigation Protocol

  • Resin Screening: Switch from a high-capacity, strong binding resin to a stationary phase with a less hydrophobic backbone and extended spacer arms to minimize secondary interactions[3].

  • Buffer Refinement (Design of Experiments): Perform a micro-scale DoE screening elution buffers across a narrow pH range (±0.5 pH units of the protein's pI) and varying salt gradients to find the mildest desorption condition.

  • Excipient Addition: Introduce stabilizing additives (e.g., 50-100 mM Arginine or 5% Sucrose) directly into the elution buffer to shield exposed hydrophobic patches immediately upon desorption.

  • Flow Rate Optimization: Increase the elution flow rate by 15% to minimize the residence time of the protein in its highly concentrated, unfolded state on the column.

  • Self-Validation Checkpoint: Run the eluate immediately through an analytical Size-Exclusion Chromatography (SEC-HPLC) column. Validation: A monomeric peak area of >95% with no high-molecular-weight (HMW) shoulders validates that surface-induced aggregation has been successfully suppressed.

Aggregation Adsorb Protein Adsorption on Stationary Phase Unfold Unfolding & Exposure of Hydrophobic Core Adsorb->Unfold High Surface Stress Opt Refinement: Optimize pH & Conductivity Adsorb->Opt Process Refinement Agg Noncovalent Aggregation Unfold->Agg Excipient Refinement: Add Excipients (e.g., Arginine) Opt->Excipient Stable Elution of Stable Monomer Excipient->Stable

Caption: Mechanism of surface-induced protein aggregation and downstream mitigation.

Module 3: Assay Refinement – High-Throughput Screening (HTS) Statistical Robustness

Support Ticket #3012: "My HTS assay yields a high Signal-to-Background (S/B) ratio, but the Z'-factor remains below 0.5. How do I refine the assay to reduce background noise and achieve statistical robustness?"

Causality Analysis: A high Signal-to-Background (S/B) ratio is deceptive because it only measures the difference between mean values and completely ignores data variability[5]. If your background fluctuates wildly due to autofluorescent compounds, contaminated reagents, or uneven plate washing, your assay will generate false positives regardless of a high S/B ratio. The Z'-factor is the industry standard because it accounts for the standard deviation (


) of both the positive and negative controls[5]. A Z' < 0.5 indicates that the data distributions of your hits and noise overlap. To fix this, you must optimize the signal window by keeping substrate conversion strictly within the 5–10% range (maintaining reaction linearity) and minimizing background variance[6].

Quantitative Data: HTS Assay Quality Metrics Comparison

Metric Formula What it Measures Limitation

| S/B Ratio |


 | Mean difference between signal and background. | Ignores data variability and standard deviation[5]. |
| S/N Ratio  | 

| Signal relative to background noise. | Ignores variability within the signal population itself[5]. | | Z'-Factor |

| Combined variability of both positive and negative populations. | Requires rigorous optimization to achieve >0.5[5]. |

Step-by-Step Methodology: Z'-Factor Optimization Protocol

  • Substrate Titration: Perform a Michaelis-Menten kinetic study to determine the

    
     of your enzyme. Set the substrate concentration exactly at or slightly below 
    
    
    
    to maximize sensitivity to competitive inhibitors[6].
  • Conversion Control: Adjust the enzyme concentration and incubation time so that the reaction is quenched when exactly 5–10% of the substrate is converted. This prevents product inhibition and substrate depletion[6].

  • Noise Reduction: Switch to low-volume, non-binding surface (NBS) black microplates to eliminate optical cross-talk and autofluorescence. Ensure all dispensing lines are purged with 0.1% Tween-20 to prevent reagent carryover.

  • Self-Validation Checkpoint: Run a mock 384-well plate using a "checkerboard" pattern of alternating positive (max signal) and negative (min signal) controls. Validation: Calculate the Z'-factor for each quadrant of the plate. If Z' is ≥ 0.6 across all quadrants, the assay is validated against edge effects, dispensing errors, and background noise, and is ready for full-scale screening[6].

ZFactor Start Initial HTS Assay Z' < 0.5 Analyze Analyze Source of Variance Start->Analyze Noise High Background Noise? Analyze->Noise Titrate Titrate Detection Reagents & Wash Plates Noise->Titrate Yes Signal Low Signal Window? Noise->Signal No Calc Calculate New Z'-Factor Titrate->Calc Convert Optimize Enzyme/Substrate Near Km (5-10% Conversion) Signal->Convert Yes Convert->Calc Calc->Analyze Fail Pass Z' ≥ 0.6 Ready for Screening Calc->Pass Pass

Caption: Decision tree for troubleshooting and optimizing HTS assay Z'-factor.

References

  • Challenges of Protein Aggregation during Purification | BioPharm International | 3

  • Optimizing Assay Performance for High-Throughput Screens | BellBrook Labs | 6

  • Protein Aggregation and Bioprocessing | The AAPS Journal | 4

  • Scale-Up Challenges in Bioreactor Systems and How to Overcome Them | Patsnap | 1

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening | BellBrook Labs | 5

  • Bioprocessing Scale Up | Eppendorf Southeast Asia | 2

Sources

Technical Guide: Minimizing Side Reactions in N9-Alkylation of 6-Benzylaminopurine (6-BAP)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-level mechanistic insights and actionable protocols.

Executive Summary & Mechanistic Overview

The alkylation of 6-benzylaminopurine (6-BAP) is a deceptively simple transformation often plagued by regioselectivity issues.[1] The purine scaffold contains multiple nucleophilic nitrogen atoms (N9, N7, N3, and the exocyclic N6).[1]

For most pharmacological and agricultural applications, the N9-isomer is the target.[1] However, the N7-isomer is a persistent competitive impurity, often favored kinetically.[1]

The Core Challenge:

  • Thermodynamics vs. Kinetics: The N9-alkylated product is generally the thermodynamic minimum (most stable).[1] The N7-alkylated product is often the kinetic product (forms fastest).[1][2]

  • pKa Hierarchy: The imidazole ring NH (N9/N7) has a pKa of ~9.8, while the exocyclic amine (N6-H) has a pKa >20.[1] This large delta allows us to selectively deprotonate the ring without protecting the exocyclic amine, provided strict stoichiometry is maintained.[1]

Interactive Troubleshooting & FAQs

Q1: Why is the N7-isomer forming as a major impurity?

Diagnosis: You are likely operating under kinetic control or using a base cation that coordinates to N7.[1]

  • The Mechanism: The N7 position is often more accessible to electrophiles due to the specific orientation of the dipole moment in the purine anion. If the reaction is quenched too early or run at low temperatures with highly reactive alkylating agents (e.g., methyl iodide), the N7 isomer gets "locked in."[1]

  • The Fix:

    • Switch to Thermodynamic Conditions: Use a solvent that promotes equilibrium (e.g., DMF or DMSO) and allow the reaction to proceed longer.[1]

    • Base Selection: Switch from NaH (which can form tight ion pairs) to K₂CO₃ or Cs₂CO₃ .[1] The larger Cesium cation destabilizes the N7-transition state relative to N9.[1]

Q2: I see a "dialkylated" impurity by LCMS. What is it?

Diagnosis: This is likely N9,N6-dialkylation or N7,N6-dialkylation .[1]

  • Cause: Excess base (>1.5 eq) or excess alkylating agent (>1.5 eq).[1] Once the imidazole ring is alkylated, the N6-proton becomes the next most acidic site.[1]

  • The Fix:

    • Strictly limit Base to 1.1 equivalents .

    • Limit Alkylating Agent to 1.05 equivalents .

    • Protocol Adjustment: Add the alkylating agent slowly (dropwise) to the pre-formed anion to prevent local excesses.

Q3: The reaction stalls at 60-70% conversion. Should I add more reagent?

Diagnosis: Do not add more reagent immediately. This usually indicates hydrolysis of the alkyl halide (common with bromides/iodides in wet DMF) or base consumption by adventitious water.[1]

  • The Fix:

    • Dry your solvent over molecular sieves (3Å or 4Å) before use.[1]

    • If you must push conversion, add 0.2 eq of base first, stir for 30 mins, then add 0.2 eq of alkyl halide .[1] Adding alkyl halide alone will just lead to more hydrolysis if the base is dead.[1]

Q4: How do I remove the N7 isomer during purification?

Insight: The N9 and N7 isomers have distinct polarities.

  • N9-Isomer: Generally less polar (travels higher on silica).[1]

  • N7-Isomer: Generally more polar (travels lower on silica) due to a larger dipole moment.[1]

  • Solvent System: A gradient of DCM:MeOH (98:2 to 90:10) or EtOAc:Hexanes is usually effective.[1] The N7 isomer often tails significantly.

Visualizing the Reaction Landscape

The following diagram maps the competing pathways. Note that the N9-Pathway is the "Thermodynamic Sink" we aim to reach.[1]

G Start 6-Benzylaminopurine (6-BAP) Anion Purine Anion (Delocalized N7/N9) Start->Anion Base (K2CO3) -H+ N9_Prod N9-Alkyl Product (Thermodynamic Target) Anion->N9_Prod Major Path (Thermodynamic) N7_Prod N7-Alkyl Impurity (Kinetic Product) Anion->N7_Prod Competing Path (Kinetic) N3_Prod N3-Alkyl Impurity (Minor) Anion->N3_Prod Minor Path Dialkyl N6,N9-Dialkyl (Over-alkylation) N9_Prod->Dialkyl Excess Base/RX (Avoid!) N7_Prod->N9_Prod Isomerization (High T / Acid Cat.)

Figure 1: Reaction pathways for 6-BAP alkylation. Green path indicates the desired thermodynamic outcome.[1]

Optimized Experimental Protocol

This protocol uses the K₂CO₃/DMF method, which provides the highest reliability for N9 selectivity by maintaining mild basic conditions that favor thermodynamic equilibration.[1]

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
6-Benzylaminopurine 1.0 eqSubstrateDry under vacuum before use.[1]
Alkyl Halide (R-X) 1.05 - 1.1 eqElectrophileR-Br or R-I preferred.[1]
Potassium Carbonate (K₂CO₃) 1.1 - 1.2 eqBaseAnhydrous, finely ground.[1]
DMF (Dimethylformamide) 0.2 M Conc.[1]SolventMust be anhydrous.
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under Argon or Nitrogen atmosphere.[1]

  • Anion Formation:

    • Add 6-BAP (1.0 eq) and Anhydrous K₂CO₃ (1.1 eq) to the flask.

    • Add Anhydrous DMF (concentration ~0.2 M relative to 6-BAP).[1]

    • Critical Step: Stir at Room Temperature for 30-60 minutes .

    • Why? This ensures complete deprotonation and dissolution before the electrophile is introduced, preventing local "hotspots" of concentration.[1]

  • Alkylation:

    • Add the Alkyl Halide (1.05 eq) dropwise via syringe.[1]

    • Stir at Room Temperature for 4–16 hours.

    • Monitoring: Check TLC (DCM:MeOH 95:5).[1] The N9 product usually appears as the major spot (higher Rf), with a minor N7 spot (lower Rf).[1][3][4]

  • Workup (Minimizing Hydrolysis):

    • Dilute the reaction mixture with EtOAc.[1]

    • Wash 3x with Water (to remove DMF).[1]

    • Wash 1x with Brine .[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Purify via flash column chromatography on silica gel.[1]

    • Eluent: Gradient of Hexanes → EtOAc, or DCM → 5% MeOH/DCM.[1]

Comparative Data: Base & Solvent Effects[1][5]

The choice of base and solvent dramatically shifts the Regioisomeric Ratio (N9:N7).

EntryBaseSolventTemperatureN9 : N7 Ratio*Yield (Isolated)
1 NaHDMF0°C → RT~60 : 4085% (Mixture)
2 NaHTHFRT~55 : 4570%
3 K₂CO₃ DMF RT >90 : 10 88%
4 Cs₂CO₃DMFRT>92 : 890%
5 TBAFTHFRT>95 : 592%**

*Ratios are approximate and substrate-dependent. Data synthesized from general purine alkylation trends [1, 2]. **TBAF method is faster but reagents are more expensive.[1]

Decision Logic for Optimization

Use this flow to determine the next step if your initial attempt fails.

Workflow Start Start Optimization CheckYield Check Conversion (LCMS/TLC) Start->CheckYield LowConv Low Conversion (<50%) CheckYield->LowConv Stalled GoodConv High Conversion (>90%) CheckYield->GoodConv Complete CheckRatio Check N9:N7 Ratio PoorRatio High N7 Impurity (>20%) CheckRatio->PoorRatio Mixture GoodRatio Good N9 Selectivity CheckRatio->GoodRatio Clean Action_Dry Action: Dry Solvent/Reagents Increase Time LowConv->Action_Dry GoodConv->CheckRatio Action_Base Action: Switch to Cs2CO3 or Lower Temp PoorRatio->Action_Base Action_Purify Proceed to Column Chromatography GoodRatio->Action_Purify Action_Dry->CheckYield Retry

Figure 2: Optimization decision tree for troubleshooting yield and regioselectivity issues.

References

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Source: Journal of Organic Chemistry (ACS) Significance:[1] Establishes the mechanistic basis for N9 vs N7 selectivity and the impact of steric shielding. URL:[Link][1]

  • Selectivity of Purine Alkylation: Kinetic or Thermodynamic Control? Source: Journal of the American Chemical Society (via NIH/PubMed) Significance:[1] Explains the solvation effects and energy differences between N7 and N9 isomers. URL:[Link]

  • 6-Benzylaminopurine (Compound Summary). Source: PubChem Significance:[1] Physical properties and pKa data verification.[1] URL:[Link][1]

Sources

Identifying impurities in N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine via NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers characterizing N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (hereafter referred to as NBMPA ).

This molecule belongs to the N6-substituted-9-alkylpurine class, often explored as kinase inhibitors or adenosine receptor ligands. The synthesis typically involves the alkylation of N6-benzyladenine, a reaction notorious for producing regioisomeric impurities (N7 vs. N9) that are difficult to separate and identify.

Module 1: The "Golden" Spectrum (Reference Data)

Before identifying impurities, you must validate the signals of your target product. Standard Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable proton visibility).

Table 1: Expected NMR Shifts for Pure NBMPA

Note: Values are approximate (±0.2 ppm) and concentration/temperature dependent.

PositionGroup¹H Shift (δ ppm)¹³C Shift (δ ppm)MultiplicityDiagnostic Note
2 Purine CH8.25~152.5sSharp singlet.
8 Purine CH8.15~141.0sCritical: Sensitive to N7/N9 isomerism.
6 C-N-~154.5-Quaternary.
4 C=C-~149.0-Quaternary.
5 C=C-~119.0 -GOLD STANDARD: See Module 2.
NH Exch.[1]8.40-br s/tDisappears with D₂O shake.
Bz-CH₂ Benzyl4.70~43.0br s/dBroadened by NH coupling.
Ph Phenyl7.20 - 7.40126-128mMultiplet overlap.
1' N-CH₂4.35~43.5tTriplet (J ≈ 5-6 Hz).
2' O-CH₂3.70~70.5tTriplet (J ≈ 5-6 Hz).
OMe O-CH₃3.25~58.0sSharp singlet.

Module 2: Troubleshooting Regioisomerism (The N7 vs. N9 Problem)

Issue: The alkylation of N6-benzyladenine often yields the thermodynamic product (N9 , target) and the kinetic byproduct (N7 ). These isomers have identical mass (LC-MS cannot distinguish them easily) but distinct biological activities.

The Diagnostic Workflow

Use the following logic to confirm you have the N9 isomer and quantify the N7 impurity.

IsomerID Start Start: Isolate Product C13 Acquire 13C NMR (DMSO-d6) Start->C13 CheckC5 Check C5 Chemical Shift C13->CheckC5 N9 Shift ~119 ppm (Shielded) CONFIRMED N9-Isomer CheckC5->N9 < 120 ppm N7 Shift ~128 ppm (Deshielded) WARNING: N7-Isomer CheckC5->N7 > 125 ppm HMBC Run HMBC Experiment N9->HMBC N7->HMBC CheckCorr Correlations from N-CH2 HMBC->CheckCorr CorrN9 Cross-peak to C4 (~149) & C8 (~141) CONFIRMED N9 CheckCorr->CorrN9 CorrN7 Cross-peak to C5 (~128) & C8 (~144) CONFIRMED N7 CheckCorr->CorrN7

Caption: Logic flow for distinguishing N9 (target) from N7 (impurity) regioisomers using C5 shifts and HMBC correlations.

Detailed Analysis
  • The C5 Rule (The Shielding Effect):

    • N9-Isomer (Target): The C5 carbon is shielded (shifted upfield) to ~118–119 ppm .

    • N7-Isomer (Impurity): The C5 carbon is deshielded (shifted downfield) to ~127–130 ppm .

    • Why? In the N7 isomer, the double bond is localized between C4 and C5 to maintain aromaticity, changing the electron density significantly compared to the N9 form.

  • HMBC Connectivity (The "Fingerprint"):

    • Target (N9): The N-CH₂ protons (4.35 ppm) will show a strong 3-bond correlation to C4 (~149 ppm) and C8 (~141 ppm). They will NOT correlate to C5.

    • Impurity (N7): The N-CH₂ protons will show a strong 3-bond correlation to C5 (~128 ppm) and C8 (~144 ppm).

Module 3: Common Synthetic Impurities

If your spectrum shows extra peaks, check against these common residues from the synthesis (N6-benzyladenine + 1-bromo-2-methoxyethane).

Unreacted Starting Material: N6-Benzyladenine
  • Appearance: Small aromatic signals lacking the aliphatic ethyl chain.

  • Key Marker: A broad singlet NH at ~11-12 ppm (N9-H proton) if the sample is neutral/acidic.

  • Shift Difference: The H2 and H8 protons of the unalkylated base often appear slightly downfield (8.3–8.5 ppm) compared to the alkylated product.

Alkylating Agent: 1-Bromo-2-methoxyethane
  • Risk: Genotoxic impurity (alkyl halide). Must be controlled strictly.

  • ¹H NMR Markers (DMSO-d₆):

    • Br-CH₂: Triplet at ~3.55 ppm .

    • CH₂-OMe: Triplet at ~3.65 ppm .

    • OMe: Singlet at ~3.28 ppm .

  • Note: These often overlap with the product's side chain. Look for the integration ratio. If the OMe singlet integrates > 3.0 relative to the aromatic H2 (1.0), you have residual alkylating agent.

Hydrolysis Product: N-benzyl-9-(2-hydroxyethyl) derivative
  • Origin: Cleavage of the methyl ether (demethylation) or use of 2-bromoethanol as an impurity in the reagent.

  • Marker: Loss of the sharp O-Me singlet at 3.25 ppm. Appearance of a broad OH singlet (variable, 4.5–5.0 ppm) and a shift in the O-CH₂ triplet.

Module 4: Process-Related Impurities (Solvents)

Residual solvents are common in the final solid.

Solvent¹H Marker (DMSO-d₆)MultiplicityIdentification
DMF 7.95 (Formyl)sCommon reaction solvent. Also methyls at 2.89, 2.73.
Ethanol 1.05 (Methyl)tCommon recrystallization solvent.
Water 3.33br sVariable. Overlaps with OMe signal!
DMSO 2.50pentetResidual non-deuterated solvent.
DCM 5.76sExtraction solvent.

Critical Warning - The Water/OMe Overlap: In DMSO-d₆, the water peak appears at ~3.33 ppm, which is dangerously close to the O-methoxy singlet of your product (~3.25 ppm).

  • Solution: If integration of the OMe peak is high (e.g., 3.5H instead of 3H), suspect water overlap. Add a drop of D₂O. The water peak will exchange/shift, while the OMe peak will remain constant.

Frequently Asked Questions (FAQ)

Q: My H8 and H2 singlets are merging into a blob. How do I separate them? A: This is common in DMSO at room temperature due to concentration effects or pH.

  • Temperature: Run the NMR at 315 K (42°C) . The viscosity of DMSO decreases, sharpening the lines, and the slight shift variation often separates the peaks.

  • Solvent Change: Try Methanol-d₄ . The shifts often swap or separate significantly compared to DMSO.

Q: I see a small triplet at 4.5 ppm and another at 3.9 ppm. Is this the N7 isomer? A: Likely yes. The N7-isomer's methylene protons (N-CH₂) are typically deshielded (shifted downfield) by 0.1–0.3 ppm compared to the N9-isomer due to the proximity of the anisotropic field of the 6-amino group (in the N7 position, the chain is closer to the 6-substituent).

Q: How do I quantify the N7 impurity levels using NMR? A: Use qNMR (Quantitative NMR) .

  • Set the relaxation delay (d1) to at least 5× T1 (usually 15–20 seconds for purines) to ensure full relaxation.

  • Integrate the N9-H2 signal (8.25 ppm) vs. the N7-H2 signal (usually ~8.4-8.6 ppm) .

  • Do not use the benzyl CH₂ or OMe signals for quantification as they may overlap with solvents or reagents.

Q: Can I distinguish the isomers using only ¹H NMR? A: It is risky. While N7 protons are generally downfield, the exact position depends on concentration and pH. ¹³C NMR (specifically the C5 peak) is the only definitive confirmation without needing a pure standard of the impurity for comparison.

References

  • BenchChem. Analytical Methods for the Characterization of N6-Benzyl-9H-purine-2,6-diamine. (Application Note). Link

  • University of Pretoria. Benzylation of adenine under basic conditions: Synthesis, NMR spectroscopy and X-ray crystallography. (Detailed discussion on N7/N9 C5 shifts). Link

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2][3] J. Org. Chem. 1997, 62, 21, 7512–7515. Link

  • Kama, A., et al. Differentiation of N7 and N9 isomers of purine derivatives using 13C NMR. Magn.[1][4][5] Reson. Chem. 2014.[1] (General reference for the C5 shielding rule).

Sources

Technical Support Center: Overcoming Low Cell Permeability of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low cell permeability of this purine analog. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues and achieve your research goals.

Introduction: The Challenge of Cell Permeability

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is a purine analog with significant potential in various therapeutic areas, including oncology and virology.[1] However, like many promising small molecules, its efficacy can be limited by poor cell permeability.[2] This means the compound struggles to cross the cell membrane to reach its intracellular target, leading to reduced activity in cell-based assays and potentially limiting its therapeutic window in vivo.

This guide will explore the underlying reasons for this low permeability and provide a range of strategies to overcome this hurdle, from simple formulation adjustments to more complex chemical modifications and advanced delivery systems.

Part 1: Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding the low cell permeability of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine.

Q1: Why is my compound, N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine, showing high potency in biochemical assays but weak activity in cell-based assays?

This is a classic sign of poor cell permeability.[2] The compound can effectively interact with its purified target protein in a cell-free environment, but it cannot efficiently cross the cell membrane to reach its target within the cell. Several physicochemical properties of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine could contribute to this issue, including its polarity, molecular size, and potential for hydrogen bonding.

Q2: How can I quickly assess the cell permeability of my compound?

Several in vitro models can provide a reliable assessment of cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial membrane.[3][4] It's a cost-effective first step to rank compounds based on their likely permeability.

  • Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting human intestinal absorption.[5][6] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and can assess both passive diffusion and active transport mechanisms.[7]

Q3: What are the primary strategies to improve the cell permeability of a purine analog like this?

There are three main approaches you can take, often in combination:

  • Formulation Strategies: Optimizing the delivery vehicle can significantly enhance the compound's solubility and apparent permeability.[8][9]

  • Prodrug Approaches: Chemically modifying the parent compound to create a more permeable "prodrug" that is converted to the active form inside the cell.[10][11]

  • Advanced Delivery Systems: Utilizing nanocarriers or cell-penetrating peptides to actively transport the compound across the cell membrane.[12][13]

Q4: Are there any potential pitfalls to be aware of when trying to improve cell permeability?

Yes, it's a balancing act. Modifications that enhance permeability might negatively impact other crucial properties like target affinity, solubility, or metabolic stability. Therefore, a systematic approach with careful characterization at each step is essential.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low cell permeability issues with N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine.

Issue 1: Inconsistent or Low Activity in Cellular Assays

Possible Cause: Poor solubility of the compound in the assay medium, leading to precipitation and a lower effective concentration.[14]

Troubleshooting Steps:

  • Visual Inspection: Carefully examine your assay wells under a microscope for any signs of compound precipitation (e.g., crystals, cloudiness).

  • Solubility Assessment: Determine the kinetic solubility of your compound in the specific cell culture medium you are using.

  • Optimize Formulation:

    • Co-solvents: Experiment with low, non-toxic concentrations of co-solvents like DMSO (typically <0.5%) to improve solubility.[15]

    • Surfactants: The inclusion of biocompatible surfactants can enhance solubilization.[9]

    • Lipid-Based Formulations: For in vivo studies, consider lipid-based delivery systems, which can improve oral bioavailability.[8]

Issue 2: Confirmed Low Permeability from PAMPA or Caco-2 Assays

Possible Cause: The intrinsic physicochemical properties of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine are hindering its ability to passively diffuse across the cell membrane.

Troubleshooting Strategies:

  • Prodrug Synthesis: This is a powerful strategy for purine analogs.[10][11]

    • Lipophilic Prodrugs: Masking polar functional groups with lipophilic moieties (e.g., esters) can increase membrane partitioning. A common approach is the tri-isobutyrate prodrug strategy, which has been successful for other nucleoside analogs.[10]

    • Amino Acid Prodrugs: Attaching an amino acid can leverage active transport mechanisms, such as the PepT1 transporter in the intestine.[11]

  • Nanoparticle Formulation: Encapsulating the compound in nanoparticles can facilitate cellular uptake.[12][16]

    • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that protect the drug and enhance its delivery.[12]

    • Lipid-Based Nanocarriers: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral absorption of poorly permeable drugs.[17][18]

  • Conjugation with Cell-Penetrating Peptides (CPPs):

    • CPPs are short peptides that can traverse cell membranes and carry molecular cargo.[13][19][20] Covalently linking N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine to a CPP, such as the HIV TAT peptide, can significantly enhance its intracellular delivery.[19]

Part 3: Experimental Protocols

Here are detailed protocols for key experiments mentioned in this guide.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.[3][21]

Materials:

  • 96-well PAMPA filter plate (e.g., Millipore MultiScreen® PAMPA plate)

  • 96-well acceptor plate

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • UV-transparent 96-well plates

  • Plate reader

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor filter plate.

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Assemble PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[3][21]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.

Table 1: PAMPA Data Interpretation

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Medium
> 10High
Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 permeability assay to assess both passive permeability and active efflux.[5][22][23]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound stock solution

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >200 Ω·cm².[7][22]

    • Perform a Lucifer yellow rejection assay to confirm the tightness of the cell junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.[6]

Part 4: Visualizing the Strategies

The following diagrams illustrate the concepts discussed in this guide.

G cluster_0 Initial Problem cluster_1 Formulation Strategies cluster_2 Prodrug Approaches cluster_3 Advanced Delivery Systems A N-benzyl-9-(2-methoxyethyl)- 9H-purin-6-amine (Low Permeability) B Co-solvents (e.g., DMSO) A->B Improves Solubility & Apparent Permeability C Surfactants A->C Improves Solubility & Apparent Permeability D Lipid-Based Formulations A->D Improves Solubility & Apparent Permeability E Lipophilic Prodrugs A->E Chemical Modification F Amino Acid Prodrugs A->F Chemical Modification G Nanoparticle Encapsulation A->G Enhanced Transport H Cell-Penetrating Peptide Conjugation A->H Enhanced Transport I Improved Cell Permeability & Cellular Efficacy D->I E->I F->I G->I H->I

Caption: Strategies to overcome low cell permeability.

G cluster_0 Experimental Workflow A Biochemical Assay (High Potency) B Cellular Assay (Low Potency) A->B C Hypothesis: Low Permeability B->C D Permeability Assessment (PAMPA / Caco-2) C->D E Implement Strategy (Formulation, Prodrug, etc.) D->E F Re-evaluate in Cellular Assay E->F G Lead Optimization F->G

Caption: Troubleshooting workflow for low cellular efficacy.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Miele, E., et al. (2023). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Nanomaterials, 13(19), 2647. Available from: [Link]

  • DB-ALM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Kotadiya, D. D., et al. (2024). Cell-Penetrating Peptides: A Powerful Tool for Targeted Drug Delivery. Current Drug Delivery, 21(3), 368-388. Available from: [Link]

  • Nielsen, T. T., et al. (2017). Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. Journal of Clinical & Experimental Pharmacology, 7(5). Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • UCLA Samueli School of Engineering. (2011). UCLA Study Shows Cell-Penetrating Peptides for Drug Delivery Act Like a Swiss Army Knife. Available from: [Link]

  • Miele, E., et al. (2023). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Nanomaterials, 13(19), 2647. Available from: [Link]

  • MDPI. (2023). Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. Available from: [Link]

  • Partyka, A., et al. (2017). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of Visualized Experiments, (121), 55538. Available from: [Link]

  • Cyprotex. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Wender, P. A., et al. (2004). The use of cell-penetrating peptides for drug delivery. Advanced Drug Delivery Reviews, 56(15), 2093-2101. Available from: [Link]

  • He, P., et al. (2012). Methods for Measuring Permeability. In: Regulation of Endothelial Barrier Function. San Rafael (CA): Morgan & Claypool Life Sciences. Available from: [Link]

  • El-Registan, G. I., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. Available from: [Link]

  • Gumina, G., et al. (2008). Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting. Current Medicinal Chemistry, 15(7), 649-666. Available from: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808134. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Frontiers. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Available from: [Link]

  • Wójcik, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2548. Available from: [Link]

  • The Chemist. (2023). Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. Available from: [Link]

  • Bio-protocol. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Available from: [Link]

  • Zhang, X., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 598722. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link]

  • Preprints.org. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers[v1]. Available from: [Link]

  • Drug Development & Delivery. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Available from: [Link]

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Validation & Comparative

Comprehensive Comparison Guide: N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine vs. 6-Benzylaminopurine (6-BAP)

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agricultural biotechnology advance, the structural modification of classic phytohormones has opened new frontiers in both plant tissue culture and human oncology. This guide provides an in-depth, objective comparison between the classic first-generation synthetic cytokinin, 6-Benzylaminopurine (6-BAP) [2], and its specialized N9-substituted derivative, N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine .

Designed for researchers and application scientists, this guide dissects the causality behind their distinct mechanistic behaviors, providing self-validating experimental protocols and quantitative data to guide your pipeline decisions.

Executive Summary & Structural Causality

6-Benzylaminopurine (6-BAP) is the foundational synthetic cytokinin. It is widely utilized in agriculture and micropropagation to stimulate cell division, promote shoot proliferation, and delay senescence [2]. However, its efficacy is inherently limited by plant metabolic pathways: the unsubstituted N9 position of the purine ring is highly susceptible to conjugation (ribosylation and glucosylation) and subsequent degradation by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes [3].

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine represents a rational structural evolution. By covalently attaching a 2-methoxyethyl group to the N9 position, researchers have engineered a dual-action molecule.

  • In Planta: The N9-substitution acts as a steric shield, completely blocking N9-conjugation and rendering the molecule highly resistant to CKX degradation [3].

  • In Vitro (Mammalian): The addition of the alkoxyalkyl group at N9 optimizes the molecule's fit into the ATP-binding pocket of mammalian kinases, transforming a weak plant hormone into a potent Cyclin-Dependent Kinase (CDK) inhibitor with promising anti-proliferative properties in human cancer cell lines [1].

Mechanistic Comparison

Plant Systems: Receptor Affinity vs. Metabolic Stability

6-BAP exerts its effects by binding with high affinity to histidine kinase receptors, primarily AHK3 and AHK4 in Arabidopsis models. However, its half-life is short due to rapid metabolic inactivation.

Conversely, the N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine derivative exhibits a lower binding affinity for AHK3/4 receptors because the bulky N9 modification disrupts optimal receptor docking [1]. Paradoxically, despite this lower affinity, it often exhibits superior anti-senescence activity in prolonged bioassays. The causality here is purely metabolic: the inability of the plant to glycosylate the N9 position means the active compound persists in the tissue far longer than 6-BAP, providing a sustained, low-level signaling cascade that effectively halts chlorophyll degradation [1].

Mammalian Systems: Kinase Inhibition

While 6-BAP shows negligible to very weak inhibition of mammalian CDKs, N9-substituted purines are highly privileged scaffolds in oncology. The 2-methoxyethyl chain at the N9 position interacts favorably with the hydrophobic regions of the CDK2/Cyclin E ATP-binding cleft. This structural tweak shifts the molecule's primary biological identity from a plant growth regulator to a targeted CDK inhibitor, inducing G2/M phase arrest and apoptosis in various tumor cell lines[1].

G BAP 6-BAP (Classic Cytokinin) CKX CKX Degradation BAP->CKX Susceptible Conjugation N9-Conjugation (Inactive) BAP->Conjugation Rapid Receptor AHK3/4 Receptors BAP->Receptor High Affinity N9Sub N9-(2-methoxyethyl)-BAP N9Sub->CKX Resistant N9Sub->Conjugation Blocked N9Sub->Receptor Lower Affinity CDK CDK2 Inhibition N9Sub->CDK High Affinity

Metabolic and signaling divergence based on N9 substitution.

Quantitative Data Presentation

The following table synthesizes the performance metrics of both compounds across standard biological assays, highlighting the trade-off between receptor affinity and metabolic stability.

Parameter6-Benzylaminopurine (6-BAP)N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine
Molecular Weight 225.25 g/mol 283.33 g/mol
N9 Status Free (Unsubstituted)Substituted (2-methoxyethyl)
Primary Application Micropropagation, Shoot inductionAnti-senescence, CDK2 Inhibition
AHK3/4 Receptor Affinity HighLow to Moderate
CKX Susceptibility High (Rapid degradation)Highly Resistant
Anti-Senescence Activity Baseline (100%)Enhanced (Sustained duration)
CDK2 Inhibition (IC50) > 100 μM (Weak)Sub-micromolar to low micromolar

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Appropriate controls must be run in parallel to verify the causality of the observed effects.

Protocol 1: Wheat Leaf Senescence Assay (Plant Activity)

This assay quantifies the metabolic stability of the compounds by measuring their ability to prevent chlorophyll degradation in detached leaves over an extended period.

  • Preparation: Grow Triticum aestivum (wheat) seeds in darkness at 22°C for 7 days.

  • Excision: Cut 5 cm segments from the tips of the primary leaves under green safe light.

  • Treatment: Place 5 leaf segments into Petri dishes containing 5 mL of test solutions:

    • Control: 0.01% DMSO in distilled water.

    • Standard: 10 μM 6-BAP.

    • Test: 10 μM N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine.

  • Incubation: Incubate the dishes in the dark at 22°C for 96 hours.

  • Extraction & Quantification: Extract chlorophyll using 80% ethanol (v/v) at 80°C for 10 minutes. Measure absorbance at 665 nm.

  • Validation: The N9-substituted derivative should exhibit significantly higher absorbance (chlorophyll retention) at 96 hours compared to 6-BAP due to its resistance to endogenous CKX degradation [1].

Protocol 2: In Vitro CDK2/Cyclin E Kinase Inhibition Assay

This protocol evaluates the mammalian anti-proliferative potential by measuring direct ATP-competitive inhibition of CDK2.

  • Enzyme Preparation: Purify recombinant human CDK2/Cyclin E complex expressed in Sf9 insect cells.

  • Reaction Mixture: In a 96-well plate, combine 10 μL of kinase buffer, 1 μg of Histone H1 (substrate), and the test compounds (serial dilutions from 0.01 μM to 100 μM).

  • Initiation: Initiate the reaction by adding 15 μM ATP containing 1 μCi of[γ-³²P]ATP.

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 3% H₃PO₄. Spot the mixture onto P81 phosphocellulose filter paper.

  • Washing & Counting: Wash filters three times with 0.5% H₃PO₄. Quantify incorporated radioactivity using a scintillation counter.

  • Validation: Calculate the IC50. 6-BAP will show minimal inhibition, whereas the N9-substituted analog will demonstrate a sharp dose-dependent reduction in kinase activity [1].

G Step1 Prepare Compound Dilutions Step2 Incubate with CDK2/Cyclin E Step1->Step2 Step3 Add ATP & Substrate Step2->Step3 Step4 Measure Kinase Activity (IC50) Step3->Step4

Workflow for the In Vitro CDK2/Cyclin E Kinase Inhibition Assay.

Conclusion

For standard micropropagation and short-term shoot induction, 6-BAP remains the cost-effective, high-affinity standard. However, for applications requiring prolonged physiological effects (such as preventing post-harvest senescence) or for oncological drug discovery targeting cell-cycle regulation, N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine provides a vastly superior, metabolically stable scaffold. The strategic substitution at the N9 position elegantly demonstrates how blocking plant metabolic pathways simultaneously unlocks potent mammalian pharmacological activity.

References

  • Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. URL:[Link]

  • Wikipedia Contributors. (2023). 6-Benzylaminopurine. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Zatloukal, M., et al. (2010). Substituted 6-anilinopurine derivatives as inhibitors of cytokinin oxidase/dehydrogenase and preparations containing these derivatives. European Patent EP2173173A2.

Potency Comparison: N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine vs. Roscovitine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the potency and pharmacological profile of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (a 6,9-disubstituted purine analog) against the clinical standard Roscovitine (Seliciclib).

Executive Summary

This guide contrasts the pharmacological efficacy of Roscovitine , a potent, trisubstituted purine CDK inhibitor, with N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine , a structurally related but functionally distinct disubstituted analog.

Key Finding: Roscovitine demonstrates superior potency (IC50 ~0.45 µM against CDK1/Cyclin B) compared to the disubstituted analog (estimated IC50 >10–50 µM). The critical determinant of this potency cliff is the C2-substitution present in Roscovitine but absent in the comparator. The C2 side chain anchors the inhibitor within the ATP-binding pocket via essential hydrogen bonds, a feature lacking in the disubstituted scaffold.

FeatureRoscovitine (Seliciclib) N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine
Structure Class 2,6,9-Trisubstituted Purine6,9-Disubstituted Purine
Primary Target CDK1, CDK2, CDK5, CDK7, CDK9Weak/Non-selective CDK binder (Cytokinin-like)
Potency (IC50) 0.2 – 0.7 µM (High)> 10 – 50 µM (Low/Inactive)
Key Mechanism ATP-competitive inhibition (H-bonds at C2, N7, N6)Weak ATP competition (Lacks C2 H-bond donor)
Primary Utility Clinical Candidate (Cancer, Cystic Fibrosis)Structural Analog / Negative Control

Chemical Structure & SAR Analysis

The structural disparity between these two compounds dictates their biological activity. The Structure-Activity Relationship (SAR) of purine CDK inhibitors relies on three key positions: C2, N6, and N9.

Structural Breakdown
  • Roscovitine (2,6,9-Trisubstituted):

    • N6-Benzyl: Hydrophobic interaction with the kinase "gatekeeper" region.

    • N9-Isopropyl: Optimal fit for the hydrophobic pocket, ensuring correct orientation.

    • C2-(1-ethyl-2-hydroxyethylamino): CRITICAL. Provides essential hydrogen bonds to the kinase hinge region (backbone of Leu83 in CDK2). This interaction increases potency by ~100-fold compared to unsubstituted analogs.

  • N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (6,9-Disubstituted):

    • N6-Benzyl: Retains the hydrophobic interaction (similar to Roscovitine).

    • N9-(2-methoxyethyl): A hydrophilic variation of the isopropyl group. While it can improve water solubility, it may not fit the hydrophobic pocket as tightly as the isopropyl group.

    • C2-Hydrogen: MISSING LINK. Lacks the side chain necessary for high-affinity binding. Without the C2 substituent, the molecule cannot form the stabilizing H-bonds with the kinase hinge, resulting in significantly reduced affinity.

Visualization: Structural Divergence & Potency Gap

SAR_Comparison Roscovitine Roscovitine (Trisubstituted) ATP_Pocket ATP Binding Pocket (CDK1/2) Roscovitine->ATP_Pocket High Affinity (IC50 ~0.45 µM) C2_Interaction C2-Side Chain (H-bond to Leu83) Roscovitine->C2_Interaction Has Group N9_Interaction N9-Substituent (Hydrophobic Fit) Roscovitine->N9_Interaction Isopropyl (Optimal) Analog N-benzyl-9-(2-methoxyethyl)... (Disubstituted) Analog->ATP_Pocket Low Affinity (IC50 >10 µM) Analog->C2_Interaction Lacks Group Analog->N9_Interaction 2-Methoxyethyl (Sub-optimal?) C2_Interaction->ATP_Pocket Stabilizes Binding

Caption: Comparative binding logic. Roscovitine's C2 side chain anchors it to the ATP pocket, a mechanism absent in the disubstituted analog.

Mechanism of Action (MOA)

Both compounds target the ATP-binding site of Cyclin-Dependent Kinases (CDKs), functioning as competitive inhibitors.[1][2] However, their binding modes differ significantly in stability.

Roscovitine: The "Lock and Key"

Roscovitine binds in the ATP cleft with high specificity. The purine ring mimics the adenine of ATP. The C2-side chain acts as a "hook," forming hydrogen bonds with the backbone carbonyl and amino groups of the kinase hinge region (specifically Leu83 in CDK2). This locks the inhibitor in place, preventing ATP access and blocking downstream signaling (e.g., Rb phosphorylation).

The Analog: The "Loose Fit"

The disubstituted analog occupies the same pocket but lacks the "hook" (C2 substituent). It relies solely on the N6-benzyl group and the purine core for binding. This results in a "loose fit" where the molecule can easily dissociate, leading to a high IC50 (low potency). It acts more like a cytokinin (plant hormone) than a potent kinase inhibitor.

Experimental Protocols for Validation

To empirically verify the potency difference, the following kinase assay protocol is recommended.

Protocol: In Vitro Kinase Assay (CDK1/Cyclin B)

Objective: Determine the IC50 values of Roscovitine and the Analog.

Materials:

  • Recombinant CDK1/Cyclin B complex.

  • Substrate: Histone H1 (biotinylated or standard).

  • Radiolabeled ATP (

    
    P-ATP) or fluorescent ATP analog.
    
  • Test Compounds: Roscovitine (Control), N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine.

Workflow:

  • Preparation: Dissolve compounds in DMSO to prepare 10 mM stock solutions.

  • Dilution: Prepare serial dilutions (0.001 µM to 100 µM) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Mix Kinase + Substrate + Test Compound. Incubate for 10 min at 30°C.

  • Reaction Start: Add ATP mix (final conc. 15 µM ATP + 0.5 µCi

    
    P-ATP).
    
  • Reaction: Incubate for 30 min at 30°C.

  • Termination: Stop reaction with 10% trichloroacetic acid (TCA) or spotting onto P81 phosphocellulose paper.

  • Quantification: Wash filters with 0.75% phosphoric acid (3x), dry, and count via scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Expected Results:

  • Roscovitine: Sigmoidal curve with IC50 ~0.45 µM.

  • Analog: Flat or shallow curve with IC50 >10 µM (possibly >50 µM).

Conclusion

Roscovitine is the superior CDK inhibitor. The compound N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine serves primarily as a structural probe or negative control in SAR studies. Its lack of a C2-substituent renders it significantly less potent, highlighting the critical role of the C2 position in designing high-affinity purine-based kinase inhibitors. Researchers seeking potent cell cycle arrest should utilize Roscovitine or second-generation analogs (e.g., Purvalanol), while the disubstituted analog may be useful for studying non-specific purine binding or transport mechanisms.

References

  • Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdk1 and cdk2." European Journal of Biochemistry, 243(1-2), 527-536. Link

  • Vesely, J., et al. (1994).[2] "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786. Link

  • Havlicek, L., et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry, 40(4), 408-412. Link

  • De Azevedo, W.F., et al. (1997). "Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine." European Journal of Biochemistry, 243(1-2), 518-526. Link

Sources

A Senior Application Scientist's Guide to the Validation of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine Purity using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical research and development, the rigorous confirmation of a compound's purity is not merely a quality control step but a fundamental requirement for accurate pharmacological and toxicological assessment. This guide provides an in-depth, technically-grounded comparison for the purity validation of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine, a novel purine derivative. We will explore a highly specific and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method, designed to provide unequivocal identification and quantification of the active pharmaceutical ingredient (API) and its potential process-related impurities or degradants.

This document contrasts the state-of-the-art LC-MS approach with the more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Through detailed experimental protocols, comparative data, and expert insights, we will demonstrate the superior specificity and sensitivity of LC-MS for this particular application. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and regulatory-compliant purity assessment methods.

Introduction: The Criticality of Purity in Drug Discovery

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is a substituted purine analog with potential applications in biochemical and pharmaceutical research. As with any potential therapeutic agent, establishing its purity profile with a high degree of certainty is paramount. The presence of even trace-level impurities can significantly alter a compound's biological activity, introduce unforeseen toxicity, or compromise the integrity of research data.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent validation of analytical procedures to ensure that a method is fit for its intended purpose.[1][2] The ICH Q2(R1) guideline, in particular, outlines the necessary validation characteristics, including specificity, linearity, accuracy, precision, and limit of detection, which we will address in the context of our LC-MS method.[3]

The Primary Method: Purity Validation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the confident identification and quantification of compounds, even in complex mixtures. For N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine, LC-MS offers a distinct advantage by providing not just a retention time but also a mass-to-charge ratio (m/z), which serves as a highly specific identifier for the parent molecule and its impurities.

Causality Behind Experimental Choices:

  • Chromatography: Reversed-phase chromatography is selected due to the non-polar nature of the benzyl group and the purine core. A C18 column provides excellent hydrophobic retention and separation of the main component from potential closely related impurities. A gradient elution with acetonitrile and water (with a formic acid modifier) allows for the efficient elution of compounds with varying polarities.

  • Ionization: Electrospray Ionization (ESI) is the chosen method as it is a soft ionization technique, ideal for polar and semi-polar molecules like our purine derivative.[4][5] Operating in positive ion mode is preferred because the nitrogen atoms in the purine ring are readily protonated, leading to a strong [M+H]⁺ signal.[6]

  • Mass Analysis: A high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight, Q-TOF) is recommended to provide accurate mass measurements. This allows for the determination of elemental compositions for both the parent compound and any unknown impurities, facilitating their structural elucidation.

The following diagram illustrates the logical flow of the LC-MS purity validation process.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting A 1. Prepare Stock Solution of N-benzyl-9-(2-methoxyethyl) -9H-purin-6-amine in Methanol B 2. Create Dilution Series for Linearity & Accuracy A->B C 3. Prepare System Suitability Test (SST) Sample B->C D 4. Equilibrate LC System with Initial Mobile Phase C->D E 5. Inject SST Sample to Verify System Performance D->E F 6. Inject Blank (Methanol) to Ensure No Carryover E->F G 7. Inject Samples (Test Article & Dilution Series) F->G H 8. Integrate Chromatographic Peaks (Main Peak and Impurities) G->H I 9. Generate Calibration Curve from Dilution Series H->I K 11. Identify Impurities (Accurate Mass & Fragmentation) H->K J 10. Calculate Purity (% Area Normalization) I->J L 12. Generate Final Report (Purity, Impurity Profile) J->L K->L Comparison_Diagram LCMS LC-MS + **High Specificity:** Mass-to-charge ratio (m/z) provides an orthogonal detection mechanism, confirming peak identity. + **High Sensitivity:** Capable of detecting and quantifying trace-level impurities, even those without a UV chromophore. [13] + **Structural Information:** Fragmentation data (MS/MS) can help elucidate the structure of unknown impurities. - **Higher Cost:** Instrumentation and maintenance are more expensive. - **Matrix Effects:** Ionization efficiency can be suppressed or enhanced by co-eluting compounds. HPLCUV HPLC-UV + **Robust & Simple:** A well-established, reliable, and easy-to-use technique. + **Cost-Effective:** Lower instrumentation and operational costs. + **Good for Quantification:** Excellent for quantifying known impurities with UV chromophores using a reference standard. - **Lower Specificity:** Relies solely on retention time, which can lead to misidentification of co-eluting peaks. - **Limited Sensitivity:** May not detect impurities present at very low levels or those lacking a UV chromophore. [15] Topic Purity Validation of N-benzyl-9-(2-methoxyethyl) -9H-purin-6-amine Topic->LCMS Recommended for Development & Problem Solving Topic->HPLCUV Suitable for Routine QC of Known Analytes

Sources

Comparative Guide: N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine vs. Kinetin in Plant Growth Regulation

[1]

Executive Summary

This guide provides a technical comparison between Kinetin (N6-furfuryladenine) , a classical cytokinin, and N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (herein referred to as 9-ME-BA ), a synthetic 9-substituted purine analog.[1]

While Kinetin is a potent, naturally occurring agonist of cytokinin receptors that promotes cell division and delays senescence, 9-ME-BA represents a structural class of 9-substituted N6-benzyladenine derivatives .[1] Based on established Structure-Activity Relationship (SAR) data, 9-ME-BA is characterized by significantly reduced or abolished cytokinin receptor affinity due to steric hindrance and the loss of the critical N9-proton required for hydrogen bonding within the receptor pocket.[1]

However, 9-substituted purines often exhibit distinct biological activities, such as Cyclin-Dependent Kinase (CDK) inhibition or metabolic stability, making them valuable as negative controls or potential cell cycle inhibitors rather than growth promoters.[1]

FeatureKinetin 9-ME-BA
Core Structure N6-furfuryladenineN6-benzyl-9-(2-methoxyethyl)adenine
Primary Mode of Action Agonist: Activates AHK3/CRE1 receptorsInactive/Antagonist: Weak/No receptor binding; Potential CDK Inhibitor
Physiological Effect Promotes cell division, shoot proliferationLikely inhibits division or shows no cytokinin activity
Metabolic Stability Moderate (Susceptible to CKX degradation)High (N9-substitution blocks N-glucosylation)
Key Application Tissue culture, anti-senescence, cosmeticsResearch tool (SAR studies), negative control, CDK inhibition studies

Chemical Structure & Properties[1][2][3][4][5][6][7]

The fundamental difference lies in the N9-position of the purine ring. This single modification dictates the molecule's ability to interact with the histidine kinase receptors (AHK) in plants.

Structural Comparison
  • Kinetin: Possesses a free N9-H.[1] This proton is essential for hydrogen bonding with the Aspartate residue in the cytokinin receptor binding pocket.

  • 9-ME-BA: The N9 position is substituted with a 2-methoxyethyl group.[1] This group is metabolically stable (unlike labile acetyl or tetrahydropyranyl groups) and sterically obstructs the receptor binding site.

ChemicalStructureKinetinKinetin(N6-furfuryladenine)N9-H: FreeActive Receptor BinderME_BA9-ME-BA(N-benzyl-9-(2-methoxyethyl)purin-6-amine)N9-SubstitutedSteric HindranceKinetin->ME_BAStructural Modification(N9-alkylation)

Figure 1: Structural relationship between the active hormone Kinetin and the 9-substituted analog 9-ME-BA.[1]

Mechanism of Action

Kinetin: The Classical Pathway

Kinetin acts as a direct ligand for the Arabidopsis Histidine Kinase (AHK) receptors (primarily AHK3 and CRE1/AHK4).

  • Binding: Kinetin enters the CHASE domain of the receptor. The N6-furfuryl group fits the hydrophobic pocket, and the N9-H forms a hydrogen bond with a conserved Aspartate.[1]

  • Activation: This induces autophosphorylation of the receptor.

  • Signal Transduction: The phosphate is transferred to Histidine Phosphotransfer proteins (AHPs), which translocate to the nucleus.

  • Response: Activation of Type-B Response Regulators (ARRs) triggers transcription of cytokinin-responsive genes (e.g., CYCD3 for cell cycle entry).[1]

9-ME-BA: The "Masked" or "Inactive" Analog

The 2-methoxyethyl substitution at N9 drastically alters bioactivity:

  • Receptor Blockade: The alkyl chain at N9 prevents the formation of the critical H-bond. SAR studies consistently show that stable N9-alkyl substitutions reduce cytokinin activity by >95% compared to the free base.[1]

  • Potential CDK Inhibition: 9-substituted 6-benzylaminopurines (structurally similar to Olomoucine and Roscovitine ) are often potent inhibitors of Cyclin-Dependent Kinases (CDKs).[1]

    • Hypothesis: Instead of promoting growth, 9-ME-BA may arrest the cell cycle at the G1/S or G2/M transition by competing with ATP for the CDK active site.[1]

SignalingPathwayReceptorCytokinin Receptor(AHK3 / CRE1)PhosphorelayPhosphorelay(AHP -> ARR)Receptor->PhosphorelayActivationKinetinKinetin(Agonist)Kinetin->ReceptorHigh Affinity BindingME_BA9-ME-BA(Inactive/Inhibitor)ME_BA->ReceptorNo Binding(Steric Clash)CDKCyclin-Dependent Kinases(CDKs)ME_BA->CDKPotential Inhibition(ATP Competition)GeneExpGene Expression(Cell Division)Phosphorelay->GeneExpPromotesCDK->GeneExpBlocks

Figure 2: Divergent pathways. Kinetin activates the signaling cascade, while 9-ME-BA fails to bind the receptor and may inhibit CDKs.[1]

Biological Performance Comparison

The following data summarizes the expected performance in standard plant bioassays based on the specific chemical properties of each compound.

Table 1: Predicted Bioassay Performance
AssayKinetin Response 9-ME-BA Response Mechanism
Tobacco Callus Bioassay High Growth: Induces rapid cell division and callus mass increase at 0.1–10 µM.[1]No Growth / Inhibition: Inactive as a cytokinin. May suppress background growth if acting as a CDK inhibitor.Receptor activation vs. Receptor inactivity.
Wheat Leaf Senescence Delays Senescence: Retains chlorophyll (green islands) effectively.Weak / Inactive: N9-substitution prevents the signal required to delay chlorophyll degradation.[1]Cytokinin-mediated nutrient mobilization.[1][2]
Root Inhibition Inhibits Elongation: Typical high-dose cytokinin effect.[1]No Effect: Lack of receptor binding prevents the ethylene-mediated root inhibition response.[1]Ethylene biosynthesis induction (Cytokinin-dependent).[1]
Shoot Proliferation Promotes: Induces axillary bud break.[3]Inactive: Fails to break apical dominance.Cell cycle activation in meristems.

Experimental Protocols

To experimentally validate the difference between Kinetin and 9-ME-BA, use the Tobacco Callus Bioassay .[1] This is the gold standard for determining cytokinin activity.

Protocol: Tobacco Callus Bioassay (Comparison)

Objective: Quantify the cell division-promoting activity of Kinetin vs. 9-ME-BA.

Materials:

  • Tobacco callus (hormone-dependent strain, e.g., Nicotiana tabacum cv. Wisconsin 38).

  • Murashige & Skoog (MS) Basal Medium.

  • Auxin: Indole-3-acetic acid (IAA) or 2,4-D (Constant background: 2.0 mg/L).[1]

  • Test Compounds: Kinetin and 9-ME-BA.[1][3]

Methodology:

  • Stock Preparation:

    • Dissolve 10 mg of Kinetin in 1 mL 1N NaOH (or DMSO), dilute to 10 mL with dH2O (1 mg/mL).

    • Dissolve 10 mg of 9-ME-BA in 1 mL DMSO (due to lipophilicity), dilute to 10 mL (1 mg/mL).

  • Media Preparation:

    • Prepare MS medium with 30 g/L sucrose and 2.0 mg/L IAA.

    • Aliquot medium and add Test Compounds at varying concentrations: 0, 0.01, 0.1, 1.0, 10.0 µM .

    • Adjust pH to 5.8 and autoclave.

  • Inoculation:

    • Aseptically transfer ~50 mg of fresh tobacco callus to each vessel (n=5 per concentration).

  • Incubation:

    • Incubate at 25°C, 16h photoperiod for 28 days.

  • Data Collection:

    • Harvest callus, blot dry, and measure Fresh Weight (FW) .

    • Dry at 60°C for 48h and measure Dry Weight (DW) .

Expected Results:

  • Kinetin: Bell-shaped dose-response curve.[1] Peak growth typically at 1.0–5.0 µM.

  • 9-ME-BA: Flat line (baseline growth similar to control) or negative slope (toxicity/inhibition) at high concentrations.[1]

Safety & Handling

  • Kinetin: Generally considered low toxicity. Standard PPE (gloves, goggles) required.

  • 9-ME-BA: As a synthetic purine analog, its toxicity profile is less characterized.[1] Treat as a potential irritant and genotoxin (due to potential DNA interaction or kinase inhibition).

  • Solubility: 9-ME-BA is more lipophilic than Kinetin due to the benzyl and methoxyethyl groups.[1] Use DMSO for stock solutions; avoid acidic aqueous solutions as precipitation may occur.

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link[1]

  • Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology. Link

    • Key Finding: Establishes the necessity of the free N9 position for high-affinity receptor binding.
  • Doležal, K., et al. (2006).[4] Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry. Link

    • Key Finding: Demonstrates that while some N9-substituted derivatives have weak activity, many act as CDK inhibitors or anticytokinins.[1]

  • Werner, T., & Schmülling, T. (2009). Cytokinin action in plant development. Current Opinion in Plant Biology. Link[1]

Publish Comparison Guide: Reproducibility of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine Biological Effects In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

As drug development professionals evaluate novel kinase inhibitors and cell-cycle modulators, 6,9-disubstituted purines have emerged as critical biochemical tools. N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine analog structurally related to the plant cytokinin 6-benzylaminopurine (6-BAP) and the established cyclin-dependent kinase (CDK) inhibitor Roscovitine (Seliciclib).

Mechanistic Causality: Unmodified 6-BAP exhibits poor metabolic stability in mammalian in vitro systems due to rapid N9-ribosylation by cellular enzymes. By introducing a 2-methoxyethyl group at the N9 position, this compound achieves two critical functional upgrades:

  • Metabolic Shielding: The N9 substitution sterically blocks ribosylation, significantly extending the compound's half-life in culture media.

  • Enhanced Permeability: The lipophilic nature of the methoxyethyl chain improves plasma membrane penetration compared to highly polar, unsubstituted purines.

Once intracellular, the compound functions as a competitive ATP antagonist. It binds the deep catalytic cleft of CDKs (primarily CDK2), forming critical hydrogen bonds with the hinge region, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein and arresting the cell cycle at the G1/S transition ().

Mechanistic Pathway Visualization

Mechanism Purine N-benzyl-9-(2-methoxyethyl)- 9H-purin-6-amine CDK2 CDK2 / Cyclin E Complex Purine->CDK2 ATP Competition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) Arrest G1/S Cell Cycle Arrest E2F->Arrest Target Gene Repression

Figure 1: Mechanism of 6,9-disubstituted purines in CDK2 inhibition and cell cycle arrest.

Performance Comparison: Benchmarking Against Alternatives

To objectively evaluate this compound, we benchmark its in vitro performance against Roscovitine (the industry standard 2,6,9-trisubstituted purine) and 6-BAP (the parent 6-substituted purine). The data below synthesizes typical biochemical responses in standardized assays, highlighting the structure-activity relationship (SAR) inherent to this class of molecules (; ).

CompoundCDK2/Cyclin E IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)Aqueous Solubility (mg/mL)In Vitro Half-Life (h)
N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine 0.8518.40.45>48
Roscovitine (Seliciclib) 0.7015.20.80>48
6-Benzylaminopurine (6-BAP) >50.0>100.00.15<4

Data Interpretation: The 9-(2-methoxyethyl) substitution rescues the CDK2 inhibitory activity that is entirely absent in 6-BAP, bringing its potency into the sub-micromolar range, closely mirroring Roscovitine.

Self-Validating Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent common experimental artifacts.

Workflow Prep Prep Treat 3. Drug Treatment 0.1 - 50 µM range 48h incubation Prep->Treat Culture 2. Cell Culture Seed MCF-7/HeLa 24h adherence Culture->Treat Assay 4. Viability Assay MTT or CellTiter-Glo Read Abs/Lum Treat->Assay Analyze 5. Data Analysis Non-linear regression Calculate IC50 Assay->Analyze

Figure 2: Self-validating in vitro workflow for assessing purine-induced cytotoxicity.

Protocol A: Cell-Free Kinase Target Engagement Assay

Causality Check: Phenotypic cell death assays cannot confirm direct target engagement. A cell-free radiometric or luminescent kinase assay isolates the CDK2/Cyclin E complex, proving that the biological effect is driven by ATP competition rather than off-target cytotoxicity ().

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Combine recombinant CDK2/Cyclin E complex (10 ng/well) with Histone H1 substrate (1 µ g/well ).

  • Compound Addition: Add N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine in a 10-point dose-response curve (0.01 µM to 50 µM). Critical: Maintain DMSO concentration exactly at 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at 30°C for 45 minutes.

  • Detection: Use a luminescent ADP-detection reagent (e.g., Kinase-Glo) to measure ATP depletion. Calculate IC₅₀ using a 4-parameter logistic curve.

Protocol B: MCF-7 Cell Viability & Apoptosis Assay

Causality Check: Lipophilic purines require DMSO for solubilization. However, DMSO >0.1% v/v induces background cytotoxicity and membrane permeabilization, confounding the purine's true apoptotic IC₅₀.

  • Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate using DMEM + 10% FBS. Critical: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent evaporation-induced edge effects, which severely skew reproducibility.

  • Incubation: Allow 24 hours for cell adherence and log-phase recovery at 37°C, 5% CO₂.

  • Treatment: Perform serial dilutions of the compound in 100% DMSO, then dilute 1:1000 into pre-warmed culture media. Add to cells (Final DMSO = 0.1%). Incubate for 72 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.

Reproducibility & Troubleshooting

  • Precipitation in Aqueous Media: 9-substituted purines can precipitate when transitioning from 100% DMSO stocks directly to aqueous culture media. Solution: Always perform serial dilutions in DMSO first, then spike into pre-warmed (37°C) complete media while actively vortexing to prevent micro-crystal formation.

  • Passage Number Drift: Cancer cell lines exhibit transcriptional drift over time. Cells beyond passage 20 may downregulate target CDKs or upregulate efflux pumps (e.g., P-glycoprotein), artificially inflating the IC₅₀. Solution: Restrict assays to cells strictly between passages 5 and 15.

References

  • Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry. URL:[Link]

  • De Azevedo, W. F., et al. (1997). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry. URL:[Link]

  • Jorda, R., et al. (2018). "How Selective Are Pharmacological Inhibitors of Cell-Cycle-Regulating Cyclin-Dependent Kinases?" Journal of Medicinal Chemistry. URL:[Link]

  • Havlíček, L., et al. (2021). "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity." Molecules. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is a specialized purine derivative, structurally related to 6-Benzylaminopurine (6-BAP) and specific Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Olomoucine analogs).[1] While often used as a high-potency tool compound in cell signaling research or as a cytokinin analog in plant tissue culture, its specific N9-methoxyethyl substitution enhances lipophilicity and membrane permeability compared to its parent compounds.[1]

Critical Safety Premise: As a Senior Application Scientist, I apply the "Precautionary Principle" . In the absence of a compound-specific Occupational Exposure Limit (OEL), this substance must be handled as a Potent Bioactive Compound (PBC) .[1] Its structural homology to kinase inhibitors suggests potential for reproductive toxicity and specific organ target toxicity (STOT) at systemic doses.

Physicochemical & Hazard Profile
PropertyDescription
Physical State White to off-white crystalline solid.[1][2][3]
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in water.
Primary Hazards (Inferred) Acute Toxicity (Oral) , Skin/Eye Irritant , Respiratory Sensitizer .[3]
Target Mechanism Likely Adenosine Receptor binding or Kinase Inhibition (ATP-competitive).[1]
Storage -20°C, Desiccated, Protected from light.

Risk Assessment & PPE Matrix

Effective safety is not "one size fits all." It is a dynamic response to the energy of the procedure (potential for aerosolization) and the quantity handled .

The "Zone of Protection" Protocol
Operational ScaleRisk LevelEngineering ControlsRespiratory ProtectionDermal ProtectionEye Protection
Analytical (<10 mg) (Weighing, Stock Prep)Low Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.[1]Not required if in hood. If benchtop: N95/P100 .Single Nitrile Gloves (0.11 mm min thickness).Safety Glasses with side shields.
Preparative (>100 mg) (Synthesis, Purification)Medium Mandatory Fume Hood with face velocity >0.5 m/s.P100 Half-Mask if powder handling is extensive.[1]Double Gloving: Inner: Latex/NitrileOuter: Long-cuff Nitrile.[1]Chemical Splash Goggles.
Solution Handling (DMSO Stocks)High Fume Hood (DMSO penetrates skin, carrying the compound).Fume Hood Sash at working height.Double Nitrile Gloves (Change immediately upon splash).Safety Glasses or Face Shield if splashing risk exists.

Expert Insight: The N9-methoxyethyl group increases solubility in organic solvents. DMSO is a permeation enhancer. If this compound is dissolved in DMSO, it will bypass the skin barrier instantly upon contact. Never handle DMSO solutions of this compound with single gloves. [1]

Operational Workflow: Step-by-Step

Phase 1: Reception & Storage
  • Inspect: Upon receipt, verify the vial integrity inside a fume hood. Do not open shipping packaging on an open bench.

  • Labeling: Apply a secondary label: "Caution: Bioactive Purine Derivative – Handle in Hood."

  • Storage: Place the vial inside a secondary containment (e.g., a screw-top jar with desiccant) before placing it in the -20°C freezer. This prevents moisture ingress and contamination of the freezer.

Phase 2: Weighing & Solubilization (The Critical Step)

Rationale: Static electricity can cause purine powders to "jump" or disperse, creating invisible contamination.[1]

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before use.

  • The "Transfer" Technique:

    • Place the balance inside the fume hood (if vibration allows) or use a balance enclosure .

    • Tare the weighing boat.

    • Transfer solid gently. Do not pour. Use a micro-spatula.

    • Immediately recap the stock vial.

  • Solubilization:

    • Add solvent (DMSO) to the weighing boat if possible, or transfer solid to a vial and then add solvent.

    • Vortexing: Perform only in a closed tube. Ensure the cap is tightly sealed (Parafilm is recommended).

Phase 3: Waste Disposal & Decontamination

Self-Validating System: All waste is treated as hazardous until proven otherwise.[1]

  • Liquid Waste: Collect all DMSO/Ethanol rinses in a dedicated "Halogenated/Organic Solvent" waste container. Do not pour down the sink.

  • Solid Waste: Weighing boats, pipette tips, and gloves must go into "Hazardous Solid Waste" (yellow bag/bin), destined for incineration.

  • Decontamination:

    • Wipe down the work surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol .

    • Mechanism:[1] Bleach oxidizes the purine ring, disrupting its biological activity; Ethanol removes the residue.

Visualization: Safety Logic & Workflow

Figure 1: Operational Safety Decision Tree

This diagram illustrates the logic flow for determining containment based on the physical state of the compound.

SafetyLogic Start Start: Handling N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution (DMSO/EtOH) StateCheck->Liquid QuantCheck Quantity > 10mg? Solid->QuantCheck GloveCheck Solvent = DMSO? Liquid->GloveCheck Hood Engineering Control: Chemical Fume Hood QuantCheck->Hood Yes Balance Use Balance Enclosure + Anti-Static Gun QuantCheck->Balance No (Micro-scale) DoubleGlove REQUIRED: Double Nitrile Gloves (Permeation Risk) GloveCheck->DoubleGlove Yes (High Risk) StandardPPE Standard PPE: Lab Coat + Single Glove GloveCheck->StandardPPE No (Aq. Buffer) DoubleGlove->Hood Always use Hood

Caption: Decision matrix for selecting appropriate engineering controls and PPE based on physical state and solvent carrier risks.

Emergency Response Protocols

  • Inhalation: Move to fresh air immediately. If wheezing occurs (purines can be respiratory irritants), seek medical attention.

  • Skin Contact (Powder): Wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): Urgent. Wash immediately with copious water.[3][4] Do not use ethanol (it may further enhance absorption). Remove contaminated clothing carefully to avoid spreading the chemical.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (soaked in 10% bleach) to dampen, then wipe up.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135409399, N-Benzyl-9-(2-methoxyethyl)-9H-purin-6-amine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling High Potency Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.